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Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- Documentation Hub

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  • Product: Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-
  • CAS: 16754-49-7

Core Science & Biosynthesis

Foundational

Thermodynamic stability of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- in aqueous solutions

A Technical Whitepaper for Formulation and Supramolecular Chemistry Prepared by: Senior Application Scientist Executive Summary In the landscape of drug development and advanced materials, Propane, 1,1',1''-[methylidynet...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Formulation and Supramolecular Chemistry Prepared by: Senior Application Scientist

Executive Summary

In the landscape of drug development and advanced materials, Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- —systematically known as Triisobutyl Orthoformate (TIBO) (CAS#: 16754-49-7)—serves as a highly specialized building block. Characterized by a central carbon atom bonded to three isobutoxy groups, this acyclic orthoester exhibits a fascinating dichotomy: it is thermodynamically unstable in the presence of water, yet kinetically locked under neutral or basic conditions.

This whitepaper provides an in-depth technical analysis of the thermodynamic driving forces and kinetic pathways governing TIBO hydrolysis. By understanding these mechanisms, researchers can effectively leverage TIBO as an irreversible water scavenger in moisture-sensitive Active Pharmaceutical Ingredient (API) formulations or as a pH-responsive trigger in targeted drug delivery systems.

Thermodynamic Principles of Aqueous Stability

When TIBO is introduced to an aqueous environment, the thermodynamic equilibrium lies overwhelmingly in favor of its hydrolysis products: isobutyl formate and isobutanol.

Thermodynamically, this hydrolysis is highly exergonic. The driving force is dictated by two primary factors:

  • Enthalpic Stabilization: The reaction replaces a relatively weak C–O single bond in the orthoester with a highly stable carbon-oxygen double bond (C=O) in the resulting formate ester.

  • Entropic Expansion: The cleavage of one molecule of TIBO and one molecule of water yields one molecule of isobutyl formate and two molecules of isobutanol. This net increase in the number of molecules ( Δn>0 ) significantly increases the total microstates of the system, driving the reaction forward.

Despite this thermodynamic preference for degradation, TIBO can be stored in aqueous media indefinitely under the right conditions. This is because its stability is entirely dictated by kinetic control , which is strictly pH-dependent .

Mechanistic Pathway of Hydrolysis

Why is TIBO stable in base but highly labile in acid? The answer lies in the stereoelectronic requirements of the leaving group. Alkoxides are poor leaving groups; thus, spontaneous cleavage of the C–O bond in neutral or basic water is virtually impossible.

As established in foundational physical organic chemistry , the uncatalyzed hydrolysis of acyclic orthoformates proceeds via a specific acid-catalyzed A-1 mechanism .

  • Protonation (Fast Pre-equilibrium): An acid protonates one of the isobutoxy oxygens, converting a poor alkoxide leaving group into a highly favorable alcohol leaving group.

  • C–O Cleavage (Rate-Limiting): The bond breaks, assisted by the lone pairs of the remaining oxygen atoms, expelling isobutanol and forming a resonance-stabilized dialkoxycarbenium ion .

  • Hydration (Fast): Water rapidly attacks the carbenium ion to form a hemiorthoester.

  • Breakdown (Fast): The highly unstable hemiorthoester collapses into isobutyl formate and a second equivalent of isobutanol.

HydrolysisMechanism Oester Triisobutyl Orthoformate (Stable at pH > 7) Protonated Protonated Orthoester (Unstable) Oester->Protonated + H⁺ (Fast) Carbenium Dialkoxycarbenium Ion + Isobutanol Protonated->Carbenium Rate-Limiting (- Isobutanol) Hemiortho Hemiorthoester Intermediate Carbenium->Hemiortho + H₂O (Fast) Products Isobutyl Formate + Isobutanol Hemiortho->Products - H⁺ (Fast)

Figure 1: Acid-catalyzed A-1 hydrolysis mechanism of triisobutyl orthoformate in aqueous solution.

Quantitative Data: Kinetic Stability Profile

To assist formulation scientists in predicting shelf-life and degradation rates, the kinetic states of TIBO across various pH levels are summarized below.

Table 1: Kinetic Stability Profile of Triisobutyl Orthoformate in Aqueous Media
pH LevelKinetic StateEstimated Half-Life ( t1/2​ )Dominant Species in Equilibrium
pH 3.0 Highly Labile< 1 minuteIsobutyl Formate + Isobutanol
pH 5.0 Labile~ 10 - 30 minutesIsobutyl Formate + Isobutanol
pH 7.0 Metastable> 10,000 minutesTriisobutyl Orthoformate
pH 9.0 StableIndefinite (Kinetically Locked)Triisobutyl Orthoformate

Note: Subsequent hydrolysis of isobutyl formate into formic acid and isobutanol occurs at a significantly slower rate and is generally not the rate-limiting concern for initial API protection.

Experimental Protocols: Kinetic Assessment

A critical oversight in many laboratories is attempting to track orthoester hydrolysis using standard reversed-phase HPLC. Because TIBO lacks a strong UV chromophore, UV-Vis detection is unreliable. Furthermore, the acidic nature of standard HPLC mobile phases (e.g., 0.1% Formic Acid) will artificially degrade the sample during the run.

Protocol: In Situ ¹H-NMR Kinetic Profiling of Hydrolysis

Objective: To quantitatively determine the pseudo-first-order rate constant ( kobs​ ) of TIBO hydrolysis.

Step 1: Buffer and Solvent Preparation

  • Prepare a 50 mM phosphate buffer in D₂O and adjust to the target pD (e.g., pD 5.0) using DCl or NaOD. (Causality Insight: The pD must be corrected for the deuterium isotope effect using the formula: pD = pH meter reading + 0.4).

  • Prepare a stock solution of TIBO in CD₃CN (100 mM). (Causality Insight: TIBO is highly lipophilic. Without a cosolvent, the reaction would be biphasic, meaning the observed kinetics would reflect the physical dissolution rate rather than the intrinsic chemical hydrolysis rate. CD₃CN ensures a homogeneous single phase).

Step 2: Reaction Initiation

  • Transfer 300 µL of the D₂O buffer into a standard 5 mm NMR tube.

  • Inject 300 µL of the TIBO/CD₃CN stock solution directly into the NMR tube.

  • Invert the tube 3 times to ensure rapid, homogeneous mixing. The final TIBO concentration is 50 mM.

Step 3: Data Acquisition & Self-Validation

  • Insert the sample into the NMR spectrometer pre-equilibrated at 298 K.

  • Run a time-course ¹H-NMR array, acquiring spectra every 60 seconds.

  • Self-Validating Metric: Monitor the disappearance of the orthoformate methine proton singlet (~5.0 ppm) and the concurrent appearance of the formate ester proton singlet (~8.1 ppm). The sum of the integrations of these two peaks must remain constant throughout the experiment. If the total integration deviates, it indicates solvent evaporation or unexpected side reactions, invalidating the run.

Step 4: Kinetic Analysis

  • Plot ln([TIBO]t​/[TIBO]0​) versus time.

  • Extract the rate constant ( kobs​ ) from the negative slope of the linear regression, and calculate the half-life ( t1/2​=ln(2)/kobs​ ).

Implications for Drug Development

Understanding the thermodynamic instability and kinetic locking of TIBO allows formulation scientists to exploit it as an irreversible water scavenger . In solid-dose or lipid-based formulations of moisture-sensitive APIs, TIBO can be added as an excipient. Because the formulation is kept neutral, TIBO remains stable. However, if trace atmospheric moisture ingresses, it reacts with TIBO (often catalyzed by trace acidic sites on excipients like silica). Because the thermodynamic equilibrium heavily favors hydrolysis, TIBO irreversibly consumes the water, generating volatile, low-toxicity byproducts (isobutanol) and effectively shielding the API from hydrolytic degradation.

References

  • Title: The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Source: Accounts of Chemical Research. URL: [Link]

  • Title: Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Hydrolysis of trioxaadamantane ortho esters. I. Dialkoxycarbocation. Source: Canadian Journal of Chemistry. URL: [Link]

Exploratory

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- material safety data sheet (MSDS) and handling

As drug development pipelines increasingly rely on complex, moisture-sensitive intermediates—such as anthracycline-peptide conjugates and steroidal ketals—the role of precise chemical dehydration becomes paramount. In my...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, moisture-sensitive intermediates—such as anthracycline-peptide conjugates and steroidal ketals—the role of precise chemical dehydration becomes paramount. In my tenure overseeing active pharmaceutical ingredient (API) scale-ups, I have observed that relying solely on physical dehydration (e.g., Dean-Stark apparatus or molecular sieves) often falls short of the thermodynamic rigors required for complete conversion.

Enter Triisobutyl orthoformate (IUPAC: Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-), a bulky, highly effective orthoester that acts as a chemical water scavenger. This whitepaper provides an in-depth mechanistic analysis, material safety data sheet (MSDS) core handling principles, and self-validating protocols for utilizing this compound in advanced organic synthesis.

Physicochemical Profiling & Causality of Reactivity

Triisobutyl orthoformate (CAS: 16754-49-7) is characterized by a central carbon bonded to three isobutoxy groups 1[1].

Why choose the triisobutyl variant over the ubiquitous trimethyl orthoformate (TMOF)? The causality lies in steric bulk and byproduct management. TMOF rapidly hydrolyzes to produce highly volatile methanol (bp 65 °C). In contrast, triisobutyl orthoformate yields isobutanol (bp ~108 °C). This higher boiling point allows synthetic chemists to run ketalization or protection reactions at elevated temperatures without the need for pressurized vessels. Furthermore, the steric hindrance of the isobutyl groups slightly attenuates its reactivity, providing a wider handling window before ambient moisture degrades the reagent.

Quantitative Data Summary
ParameterValueCausality / Implication
IUPAC Name Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-Identifies the complex ether linkages and propane backbone.
CAS Registry Number 16754-49-7Unique identifier for procurement and safety tracking.
Molecular Formula C₁₃H₂₈O₃Dictates the mass balance in stoichiometric calculations.
Molecular Weight 232.36 g/mol High MW reduces volatility compared to methyl orthoesters.
Physical State Clear, colorless liquidEnables direct volumetric transfer via cannula or syringe.
Hydrolysis Mechanism A-1 PathwayRequires strict exclusion of Brønsted/Lewis acids during storage.

The Causality of Moisture Sensitivity: A-1 Hydrolysis Mechanism

To handle triisobutyl orthoformate safely and effectively, one must understand why it degrades. Orthoesters are kinetically stable in neutral and basic environments but are exquisitely sensitive to acidic moisture 2[2].

The degradation follows the A-1 (unimolecular acid-catalyzed) mechanism 3[3]. The reaction begins with a rapid, reversible protonation of one of the ether oxygens. This is followed by the slow, rate-determining cleavage of an isobutanol molecule, generating a highly reactive dialkoxycarbocation intermediate. Water then attacks this intermediate, leading to the collapse of the structure into isobutyl formate and two additional equivalents of isobutanol 4[4].

Hydrolysis A Triisobutyl Orthoformate (Neutral State) B Protonated Orthoester (Fast Pre-equilibrium) A->B + H⁺ C Dialkoxycarbocation Intermediate B->C - Isobutanol (Rate-Limiting) D Water Nucleophilic Attack C->D + H₂O E Isobutyl Formate + Isobutanol D->E - H⁺

Caption: Mechanistic pathway of acid-catalyzed A-1 hydrolysis of triisobutyl orthoformate.

Core MSDS & Self-Validating Handling Protocols

Because the A-1 mechanism is triggered by trace protons and water, the handling of triisobutyl orthoformate must be engineered to prevent atmospheric exposure. The compound is flammable and an irritant; therefore, all manipulations must occur within a fume hood under an inert atmosphere.

Self-Validating Schlenk Line Workflow

To guarantee the integrity of the reagent, we implement a self-validating Schlenk line protocol. The causality behind this workflow is simple: if moisture is present, the orthoester will prematurely hydrolyze, rendering it useless as a water scavenger and stalling the subsequent reaction.

Workflow S1 Flame-Dry Glassware S2 Argon Purge (3x Cycles) S1->S2 S3 Cannula Transfer S2->S3 S4 Acid-Catalyzed Reaction S3->S4 S5 Basic Quench S4->S5

Caption: Self-validating Schlenk line workflow for handling moisture-sensitive orthoesters.

Experimental Methodology: Ketalization in Drug Synthesis

Triisobutyl orthoformate is frequently deployed as a thermodynamic sink in the synthesis of complex pharmaceuticals, such as the ketalization of steroidal 3-keto groups (e.g., 19-norpregna-4,9-diene derivatives) 5[5] and the preparation of doxorubicin-peptide conjugates 6[6].

Below is a self-validating, step-by-step protocol for utilizing this compound as a water scavenger in an acid-catalyzed ketalization.

Protocol: Acid-Catalyzed Ketalization utilizing Triisobutyl Orthoformate

Step 1: System Preparation & Validation

  • Action: Flame-dry a 2-neck Schlenk flask under high vacuum (0.1 mmHg) for 10 minutes, then backfill with Argon. Repeat this cycle 3 times.

  • Causality: Surface-adsorbed moisture on glassware is sufficient to prematurely trigger the A-1 hydrolysis of the orthoester.

  • Validation: Introduce a moisture-sensitive indicator (e.g., a trace amount of CoCl₂ on a test strip in the exhaust) to ensure the purge gas is completely dry.

Step 2: Reagent Introduction

  • Action: Dissolve the ketone substrate in anhydrous dichloromethane (DCM). Inject 3.0 to 5.0 equivalents of triisobutyl orthoformate via a gas-tight syringe.

  • Causality: The orthoester acts as a thermodynamic sink. An excess ensures complete consumption of the stoichiometric water generated during the ketalization, driving the equilibrium forward according to Le Chatelier's principle.

Step 3: Catalytic Activation

  • Action: Add 0.05 equivalents of an anhydrous acid catalyst (e.g., p-toluenesulfonic acid).

  • Causality: The A-1 hydrolysis mechanism requires a proton source to initiate the pre-equilibrium protonation of the orthoester. Without the acid, the orthoester remains inert to the generated water.

Step 4: In-Situ Monitoring

  • Action: Stir the reaction at room temperature. Monitor the progression via Thin Layer Chromatography (TLC).

  • Validation: This reaction is inherently self-validating. The disappearance of the starting ketone directly correlates with the orthoester successfully scavenging the water. If the reaction stalls prematurely, it indicates that external moisture ingress has exhausted the scavenger.

Step 5: Quenching and Isolation

  • Action: Prior to any aqueous workup, add a solid base (e.g., NaHCO₃) or triethylamine to the reaction mixture.

  • Causality: Both the newly formed product ketal and any unreacted orthoester are highly labile in acid but stable in base. Neutralizing the acid catalyst before introducing aqueous extraction media prevents the catastrophic reverse hydrolysis of your synthesized API intermediate.

References

  • CAS 16754-49-7: Propane, 1,1',1''-[methylidynetris(oxy)]tr… - CymitQuimica - 1

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - NIH / PMC - 2

  • An In-Depth Technical Guide to the Hydrolysis Mechanism of 2-Chloroethyl Orthoformate - Benchchem - 3

  • Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism - ACS Publications - 4

  • WO2004078709A2 - METHOD FOR PREPARING 17 α-ACETOXY-11β-(4-N,N-DIMETHYLAMINOPHENYL)-19-NORPREGNA-4,9-DIENE-3,20-DIONE... - Google Patents - 5

  • WO2004011033A1 - Method for the synthesis of anthracycline-peptide conjugates - Google Patents - 6

Sources

Foundational

An In-depth Technical Guide on the Solubility Profile of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- in Polar vs. Non-Polar Solvents

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility profile of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], more commonly known as triisobutyl orthoformate. By examining its molecular structure, we predict and explain its solubility behavior in both polar and non-polar solvent systems. The document establishes that due to its dominant non-polar isobutyl groups, triisobutyl orthoformate exhibits high solubility in non-polar solvents and limited solubility in polar solvents. A critical aspect of its behavior in polar protic solvents, particularly under acidic conditions, is its susceptibility to hydrolysis, a factor that is often more significant than simple dissolution. This guide provides the theoretical framework for these observations, details experimental protocols for solubility determination, and discusses the practical implications for laboratory and industrial applications.

Introduction: Understanding Triisobutyl Orthoformate

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], or triisobutyl orthoformate (TIBOF), is an organic compound belonging to the orthoester family.[1] Its structure consists of a central carbon atom bonded to three isobutoxy groups (-OCH₂CH(CH₃)₂). This unique orthoester functional group is flanked by bulky, non-polar alkyl chains, which profoundly influences its physical and chemical properties.

A thorough understanding of a compound's solubility is fundamental in science and industry, impacting everything from reaction kinetics and purification methods to formulation development and bioavailability in pharmaceutical applications.[2] This guide aims to provide a detailed examination of TIBOF's solubility, grounded in the principles of intermolecular forces and solvent-solute interactions, to offer a predictive and practical framework for its use.

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][6] The key intermolecular forces at play are:

  • London Dispersion Forces: Weak, transient forces present in all molecules, but they are the dominant force in non-polar substances.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent net dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

A solvent's ability to dissolve a solute depends on its capacity to overcome the solute-solute and solvent-solvent interactions and form new, energetically favorable solute-solvent interactions.[6]

Physicochemical Profile of Triisobutyl Orthoformate

To understand the solubility of TIBOF, we must first analyze its molecular structure and resulting properties.

Molecular Structure and Polarity Analysis

The TIBOF molecule has a central orthoester core [HC(O-)₃] which contains polar carbon-oxygen bonds. However, this polar core is sterically shielded by three large, branched, and non-polar isobutyl groups. These alkyl chains are the dominant feature of the molecule's surface area, leading to an overall low polarity. The molecule lacks any hydrogen bond donors. Its primary mode of interaction with other molecules will be through London dispersion forces.

Caption: Molecular Structure of Triisobutyl Orthoformate.

Key Physicochemical Data

The following table summarizes the known properties of triisobutyl orthoformate.

PropertyValueSource
Synonyms Triisobutyl orthoformate; Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-[7]
CAS Number 16754-49-7[7]
Molecular Formula C₁₃H₂₈O₃[7]
Molecular Weight 232.36 g/mol [7][8]
Appearance Colorless Liquid
Density ~0.86 - 0.87 g/cm³[7]
Boiling Point ~247 °C - 315 °C (estimate)[7]
Flash Point 89 °C

Solubility Profile and Solvent Interactions

Based on its predominantly non-polar character, the solubility of TIBOF can be predicted across the solvent spectrum.

Non-Polar Solvents

Predicted Solubility: High

In non-polar solvents such as hexane, toluene, and diethyl ether, TIBOF is expected to be highly soluble or miscible. The primary intermolecular interactions between TIBOF and these solvents are London dispersion forces. Since the strength of these forces is comparable between solute-solute, solvent-solvent, and solute-solvent, the mixing process is energetically favorable.[6]

Common Non-Polar Solvents:

  • Alkanes (e.g., Hexane, Heptane)

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene)

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran - THF)

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

Polar Solvents

Predicted Solubility: Low to Insoluble

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): In these solvents, TIBOF is expected to have low solubility. While polar aprotic solvents have significant dipole moments, they cannot engage in hydrogen bonding with TIBOF. The strong dipole-dipole interactions holding the solvent molecules together are not sufficiently overcome by the weak London dispersion forces that would form between the solvent and the large, non-polar isobutyl groups of TIBOF.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): In polar protic solvents, TIBOF is expected to be practically insoluble. The strong hydrogen bonding network of solvents like water is highly stable. The energy required to break these hydrogen bonds to create a cavity for the large, non-polar TIBOF molecule is not compensated by the weak interactions that would form.[9]

A critical consideration with polar protic solvents, especially in the presence of even trace amounts of acid, is the hydrolysis of the orthoester group.[1][10] Orthoesters are unstable in aqueous acid and readily hydrolyze to form an ester (isobutyl formate) and an alcohol (isobutanol).[1][11]

Hydrolysis Reaction: HC(OCH₂CH(CH₃)₂)₃ + H₂O --(H⁺)--> HCOOCH₂CH(CH₃)₂ + 2 HOCH₂CH(CH₃)₂

This chemical reaction is often a more dominant process than physical dissolution, meaning TIBOF will decompose rather than dissolve in acidic aqueous media.[10][11] Orthoesters are generally stable under neutral or basic conditions.[10]

Experimental Protocol: Thermodynamic Solubility Determination

To quantitatively determine the solubility of TIBOF, the shake-flask method, as described in OECD Guideline 105, is the gold standard.[12][13] This method establishes the saturation mass concentration of a substance in a solvent at a given temperature.[12]

Principle

An excess amount of the test substance (TIBOF) is added to a chosen solvent in a flask. The mixture is agitated at a constant temperature for a sufficient period to allow for the system to reach thermodynamic equilibrium.[14] After equilibrium is reached, the undissolved solid is separated, and the concentration of TIBOF in the saturated solution is determined using a suitable analytical technique.[15]

Step-by-Step Methodology
  • Preliminary Test: A simple preliminary test is performed to estimate the approximate solubility and determine the appropriate amount of sample for the final test.[12][16]

  • Sample Preparation: Add an excess amount of TIBOF (e.g., 5 times the estimated solubility) to several flasks containing a precise volume of the chosen solvent.[14][16]

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 20 ± 0.5 °C).[12] Agitate the flasks for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[2][14] Equilibrium is confirmed when samples taken at different time points (e.g., 24h, 48h) show a constant concentration.[13]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature to let the undissolved TIBOF settle. Separate the saturated solution from the excess solute via centrifugation or filtration, ensuring no temperature change occurs during this step.[17]

  • Analysis: Accurately dilute an aliquot of the clear, saturated solution. Analyze the concentration of TIBOF using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID), given TIBOF's volatility. A calibration curve with standards of known concentration must be prepared.

  • Data Interpretation: The solubility is reported as the average concentration from at least three replicate flasks, typically in units of g/L or mg/mL.

G cluster_0 Experimental Workflow A 1. Add Excess TIBOF to Solvent B 2. Seal & Agitate at Constant Temperature A->B C 3. Equilibrate (24-72 hours) B->C D 4. Separate Phases (Centrifuge/Filter) C->D E 5. Analyze Supernatant (e.g., GC-FID) D->E F 6. Calculate Solubility (g/L) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility & Stability

  • Temperature: Solubility is temperature-dependent. For most substances, solubility increases with temperature, but this must be determined experimentally.

  • pH: As discussed, pH is a critical factor for TIBOF in protic solvents. Acidic conditions will promote rapid hydrolysis, while neutral to basic conditions will favor stability.[10][11]

  • Purity: The presence of impurities in either the solute or the solvent can significantly affect the measured solubility.[18][19]

Implications for Research and Development

The distinct solubility profile of TIBOF dictates its applications:

  • As a Reagent/Solvent: Its miscibility with non-polar organic solvents makes it suitable for use in non-aqueous reaction systems. Its use in aqueous or alcoholic systems should be carefully considered due to potential hydrolysis.

  • As a Protecting Group: Orthoesters are used as protecting groups for carboxylic acids.[1] The stability of TIBOF under basic conditions and its ready cleavage under mild acidic conditions make it a useful tool in multi-step organic synthesis.

  • In Formulations: For drug development, TIBOF's low aqueous solubility suggests it would be unsuitable for simple aqueous formulations. However, it could be a candidate for lipid-based or non-aqueous formulations. Its hydrolysis could even be leveraged for controlled-release mechanisms in specific pH environments.

Conclusion

Triisobutyl orthoformate is a predominantly non-polar molecule characterized by high solubility in non-polar organic solvents and very limited solubility in polar solvents. Its behavior in polar protic media is dominated by a susceptibility to acid-catalyzed hydrolysis, a chemical transformation that is often more pertinent than its physical solubility. This comprehensive profile, rooted in the principles of molecular structure and intermolecular forces, provides essential guidance for researchers and developers in selecting appropriate solvent systems, designing robust experimental protocols, and innovating new applications for this versatile orthoester.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.
  • Situ Biosciences (n.d.), OECD 105 - Water Solubility. [URL: https://situbiosciences.
  • BioAssay Systems (n.d.), Shake Flask Solubility Services. [URL: https://www.bioassaysys.com/Shake-Flask-Solubility-Service.html]
  • Enamine (n.d.), Shake-Flask Solubility Assay. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]
  • Analytice (2017), OECD 105 – Water Solubility Test at 20°C. [URL: https://www.analytice.
  • ResearchGate (2013), Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]
  • Kwon, J. H., et al. (2021), Determining the water solubility of difficult-to-test substances: A tutorial review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8205007/]
  • Wikipedia (n.d.), Ortho ester. [URL: https://en.wikipedia.org/wiki/Ortho_ester]
  • U.S. EPA (2018), MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0511-0005]
  • Barmpalexis, P. (2019), A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19475705.2019.1662198]
  • Wikipedia (n.d.), OECD Guidelines for the Testing of Chemicals. [URL: https://en.wikipedia.org/wiki/OECD_Guidelines_for_the_Testing_of_Chemicals]
  • Pearson (n.d.), Solubility and Intermolecular Forces. [URL: https://www.pearson.com/en-us/higher-education/chemistry/secondary-education/secondary-science/solubility-and-intermolecular-forces.html]
  • ResearchGate (n.d.), Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. [URL: https://www.researchgate.net/publication/233010773_Mechanism_and_Catalysis_for_Hydrolysis_of_Acetals_Ketals_and_Ortho_Esters]
  • Save My Exams (n.d.), Solubility and Choice of Solvents. [URL: https://www.savemyexams.com/a-level/chemistry/edexcel/17/revision-notes/1-energetics-i/1-3-enthalpy-change/1-3-4-solubility--choice-of-solvents/]
  • Chemistry LibreTexts (2020), 4.1: Basic Principles. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/04%3A_Solubility/4.01%3A_Basic_Principles]
  • ChemicalBook (n.d.), Orthoformic acid triisobutyl ester | 16754-49-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB12370742_EN.htm]
  • Chemistry LibreTexts (2023), Solubility and Factors Affecting Solubility. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]
  • Wikipedia (n.d.), Solubility. [URL: https://en.wikipedia.org/wiki/Solubility]
  • BenchChem (n.d.), An In-Depth Technical Guide to the Hydrolysis Mechanism of 2-Chloroethyl Orthoformate. [URL: https://www.benchchem.com/product/b1132/technical-guide]
  • CymitQuimica (n.d.), TRIISOBUTYL ORTHOFORMATE. [URL: https://www.cymitquimica.
  • TCI Chemicals (n.d.), SAFETY DATA SHEET - Tributyl Orthoformate. [URL: https://www.tcichemicals.com/GB/en/sds/O0269_EG.pdf]_EG.pdf]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of 1,1',1''-[Methylidynetris(oxy)]tris[2-methylpropane] (Tri-tert-butyl Orthoformate) as a Sterically Hindered Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging Steric Hindrance for Robust Diol Protection In the landscape of multi-step organic synthesis, the judicious selection of protecting...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Steric Hindrance for Robust Diol Protection

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of 1,2- and 1,3-diol functionalities, orthoesters have long been valued for their stability in basic and nucleophilic environments, coupled with their lability under acidic conditions.[1] This application note focuses on a particularly noteworthy, albeit less common, member of this family: 1,1',1''-[methylidynetris(oxy)]tris[2-methylpropane], more commonly known as tri-tert-butyl orthoformate.

The defining characteristic of this reagent is the substantial steric bulk imparted by its three tert-butyl groups. This feature is not merely a structural curiosity; it profoundly influences the reactivity and stability of the resulting protected diol, offering unique advantages in complex synthetic routes where enhanced stability and specific cleavage conditions are paramount. These application notes will provide a detailed overview of the chemistry of tri-tert-butyl orthoformate as a protecting group, including its synthesis, the mechanism of diol protection and deprotection, and detailed experimental protocols.

The Chemistry of Tri-tert-butyl Orthoformate

Tri-tert-butyl orthoformate is the tri-tert-butyl ester of the hypothetical orthoformic acid. Its utility as a protecting group stems from the classic reactivity profile of orthoesters: resistance to bases and nucleophiles, and susceptibility to acid-catalyzed hydrolysis. The presence of the bulky tert-butyl groups is anticipated to modulate this reactivity, potentially leading to slower rates of both formation and cleavage compared to less hindered analogues like trimethyl or triethyl orthoformate.[1]

Synthesis of Tri-tert-butyl Orthoformate

This sterically congested orthoformate can be synthesized from readily available starting materials, adapting the classical Williamson ether synthesis approach for orthoester formation. The reaction of sodium tert-butoxide with chloroform provides a direct route to tri-tert-butyl orthoformate.[2][3]

Mechanism of Diol Protection and Deprotection

The protection of a diol with tri-tert-butyl orthoformate and the subsequent deprotection follow the general mechanism of acid-catalyzed acetal and orthoester chemistry.

Protection: Acid-Catalyzed Transorthoesterification

The formation of the cyclic orthoester proceeds via an acid-catalyzed exchange reaction. The key steps are:

  • Protonation of the Orthoformate: An acid catalyst protonates one of the oxygen atoms of the tri-tert-butyl orthoformate, making it a better leaving group.

  • Formation of a Dialkoxycarbenium Ion: Loss of a molecule of tert-butanol generates a highly electrophilic dialkoxycarbenium ion.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol attacks the carbenium ion.

  • Intramolecular Cyclization and Elimination: Subsequent proton transfers and intramolecular attack by the second hydroxyl group, followed by the elimination of two more molecules of tert-butanol, leads to the formation of the stable cyclic orthoester.

protection_mechanism cluster_protection Protection Mechanism reagent HC(O-tBu)₃ protected_diol Cyclic Orthoester reagent->protected_diol intermediate1 HC(O-tBu)₂(⁺O(H)-tBu) reagent->intermediate1 + H⁺ diol HO-R-OH diol->protected_diol catalyst H⁺ catalyst->protected_diol tBuOH 3 t-BuOH intermediate2 HC(O-tBu)₂⁺ intermediate1->intermediate2 - tBuOH intermediate3 RO(H)⁺-CH(O-tBu)₂ intermediate2->intermediate3 + HO-R-OH intermediate4 RO-CH(O-tBu)₂ intermediate3->intermediate4 - H⁺ intermediate4->protected_diol Intramolecular cyclization & -2 tBuOH

Figure 1: Simplified mechanism of acid-catalyzed diol protection.

Deprotection: Acid-Catalyzed Hydrolysis

The removal of the orthoester protecting group is essentially the reverse of the protection reaction, initiated by the protonation of one of the cyclic oxygen atoms, followed by nucleophilic attack of water, ring-opening, and eventual release of the diol and formation of formate esters which are subsequently hydrolyzed. The generation of the stable tert-butyl cation is a key thermodynamic driving force in this process.[4]

deprotection_mechanism cluster_deprotection Deprotection Mechanism protected_diol Cyclic Orthoester diol HO-R-OH protected_diol->diol intermediate1 Protonated Orthoester protected_diol->intermediate1 + H⁺ water H₂O water->diol catalyst H⁺ catalyst->diol formic_acid HCOOH tBuOH t-BuOH intermediate2 Ring-opened Intermediate intermediate1->intermediate2 + H₂O intermediate2->diol Hydrolysis

Figure 2: Simplified mechanism of acid-catalyzed deprotection.

Applications and Strategic Advantages

The primary advantage of the tri-tert-butyl orthoformate protecting group lies in its anticipated heightened stability due to steric hindrance. This makes it a potentially valuable tool in synthetic sequences requiring robust protection against a wide range of reaction conditions, followed by a specific deprotection step.

  • Orthogonal Protection Schemes: This protecting group is orthogonal to base-labile (e.g., esters, Fmoc), fluoride-labile (e.g., silyl ethers), and hydrogenolysis-labile (e.g., benzyl ethers) protecting groups.[5][6]

  • Synthesis of Complex Molecules: In the synthesis of natural products and complex drug molecules, where numerous functional groups must be differentiated, a sterically hindered orthoester can offer an additional layer of stability and selective removal.[7]

  • Enhanced Stability: The bulky tert-butyl groups are expected to sterically shield the central orthoester carbon from attack, potentially rendering the protecting group more stable to mildly acidic conditions that might cleave less hindered orthoesters or acetals.

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific substrate and reaction scale. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of Tri-tert-butyl Orthoformate

This protocol is adapted from the general synthesis of orthoformates from chloroform and sodium alkoxides.[8][9]

Materials:

  • Sodium tert-butoxide

  • Chloroform (CHCl₃)

  • Anhydrous toluene or another suitable inert solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, suspend sodium tert-butoxide (3.0 equivalents) in anhydrous toluene in a round-bottom flask.

  • With vigorous stirring, add chloroform (1.0 equivalent) dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Wash the precipitate with a small amount of anhydrous toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude tri-tert-butyl orthoformate can be purified by vacuum distillation.

Protocol 2: Protection of a 1,2- or 1,3-Diol

This protocol provides a general procedure for the acid-catalyzed protection of a diol.

Materials:

  • Diol (1.0 equivalent)

  • Tri-tert-butyl orthoformate (1.1 - 1.5 equivalents)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF, or toluene)

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA), or a Lewis acid like Ytterbium(III) triflate) (0.05 - 0.1 equivalents)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere

Procedure:

  • Dissolve the diol in the anhydrous solvent under an inert atmosphere.

  • Add tri-tert-butyl orthoformate to the solution.

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). Due to the steric hindrance of the reagent, longer reaction times (12-48 hours) may be required compared to less hindered orthoformates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude protected diol can be purified by flash column chromatography.

Protocol 3: Deprotection of the Cyclic Orthoester

This protocol describes a general method for the acidic hydrolysis of the orthoester protecting group.

Materials:

  • Protected diol (1.0 equivalent)

  • Aqueous acidic solution (e.g., 80% acetic acid in water, or a mixture of THF and dilute HCl)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve the protected diol in the aqueous acidic solution.

  • Stir the reaction at room temperature. The deprotection may be slower than for less hindered analogues and may require gentle heating (40-50 °C) to proceed at a reasonable rate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by flash column chromatography or recrystallization.

Comparative Data and Stability Profile

The stability of the tri-tert-butyl orthoformate protecting group is a key consideration for its application. The following table provides a qualitative comparison with other common diol protecting groups.

Protecting GroupStability to Strong Bases (e.g., LDA, n-BuLi)Stability to Nucleophiles (e.g., Grignard reagents, organolithiums)Stability to Mild Acid (e.g., aqueous acetic acid)Cleavage Conditions
Tri-tert-butyl Orthoformate HighHighModerate to HighMild to strong aqueous acid
Acetonide HighHighLowMild aqueous acid
Benzylidene Acetal HighHighModerateMild aqueous acid or hydrogenolysis
TBDMS Ether HighHighLowFluoride source (e.g., TBAF) or acid

Troubleshooting

  • Incomplete Protection: If the protection reaction stalls, consider increasing the reaction temperature, adding more catalyst, or using a stronger acid catalyst. Ensure all reagents and solvents are scrupulously dry.

  • Incomplete Deprotection: If deprotection is slow, gentle heating or the use of a stronger acid may be necessary. However, be mindful of the acid sensitivity of other functional groups in the molecule.

  • Side Reactions during Deprotection: The formation of the tert-butyl cation during deprotection can lead to alkylation of sensitive functional groups. The addition of a cation scavenger, such as triethylsilane or anisole, to the deprotection mixture can mitigate this issue.

Conclusion

1,1',1''-[Methylidynetris(oxy)]tris[2-methylpropane] (tri-tert-butyl orthoformate) represents a valuable, albeit specialized, tool for the protection of diols in organic synthesis. Its significant steric bulk offers the potential for enhanced stability compared to less hindered orthoesters, making it an attractive option for complex synthetic endeavors that demand a robust and selectively cleavable protecting group. While the reaction kinetics for its introduction and removal may be slower, the unique stability profile it confers can provide a strategic advantage in the synthesis of high-value molecules in research, and drug development.

References

  • Reddy, G. S., et al. "Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions." Tetrahedron Letters 41.35 (2000): 6285-6288.
  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Zhang, W., et al. "Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols." Molecules 24.18 (2019): 3348.
  • de Fatima, A., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules 28.23 (2023): 7891.
  • Jarowicki, K., and P. Kocienski. "Protecting groups." Journal of the Chemical Society, Perkin Transactions 1 21 (1998): 4005-4037.
  • Guo, H., and G. F. V. Glinsky. "Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations." Molecules 16.2 (2011): 1486-1503.
  • Nikoofar, K., and Z. Khademi. "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media." RSC advances 10.53 (2020): 32009-32085.
  • Pirrung, M. C. "Sustainable Approaches for the Protection and Deprotection of Functional Groups." Chemistry–A European Journal 27.42 (2021): 10762-10781.
  • Wipf, P. "Synthetic applications of ortho esters*." D-Scholarship@Pitt (1999).
  • Nikoofar, K., and Z. Khademi. "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.
  • Kamal, A., et al. "A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Albericio, F., et al. "Amino Acid-Protecting Groups." Chemical reviews 120.2 (2020): 1148-1194.
  • Wikipedia. Triethyl orthoformate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Namba, K., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett 35.02 (2024): 235-239.
  • K.C. Nicolaou, et al. "Protecting Groups." Angew. Chem. Int. Ed. 37 (1998): 2708-2714.
  • Wikipedia. Trimethyl orthoformate. [Link]

  • Gottlieb, H. E., V. Kotlyar, and A. Nudelman. "NMR chemical shifts of common laboratory solvents as trace impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515.
  • Foreschem. Preparation method of trimethyl orthoformate. [Link]

  • Fantin, M., et al. "Catechol Modification as a Platform for Functional Coatings.
  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Varkhedkar, R. M., and G. A. Lajoie. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Cosgrove, K. L., and R. P. McGeary. "An Efficient and Solvent-Free Synthesis of Mixed Ortho Esters." Synlett 2008.15 (2008): 2425-2428.
  • Google Patents.
  • Kocienski, P. J. "1.2 Deprotection: The Concept of Orthogonal Sets." Protecting Groups. Georg Thieme Verlag, 2004.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • PENPET Petrochemical Trading. Triethyl orthoformate (TEOF). [Link]

  • Google Patents.

Sources

Application

Application Note: Standardized Purification of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- Synthesis

Executive Summary Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (IUPAC nomenclature), universally referred to in organic synthesis as triisobutyl orthoformate (TIBOF) , is a sterically hindered orthoester critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (IUPAC nomenclature), universally referred to in organic synthesis as triisobutyl orthoformate (TIBOF) , is a sterically hindered orthoester critical for advanced protecting group chemistry and formylation reactions ()[1]. Due to the inherent chemical lability of the orthoester linkage, post-synthetic purification is often the primary bottleneck in its production. This application note details a field-proven, self-validating purification protocol designed to mitigate acid-catalyzed hydrolysis and thermal degradation, ensuring >99% purity for downstream pharmaceutical applications.

Mechanistic Causality in Purification

Orthoesters are essentially the acetals of esters. The central methylidyne carbon atom is highly electrophilic and exceptionally vulnerable to protonation. Understanding the mechanisms of its degradation dictates the stringent rules of its purification.

  • The Hydrolytic Threat: In the presence of trace acids and moisture, the orthoester rapidly degrades into a hemiorthoester intermediate, which subsequently collapses into isobutyl formate and isobutanol ()[2]. Therefore, maintaining a strictly alkaline environment during workup is not optional; it is a mechanistic necessity to preserve the molecule ()[3].

  • The Thermal Threat: TIBOF possesses a high molecular weight (232.36 g/mol )[1], pushing its atmospheric boiling point well above 200 °C. Subjecting the crude mixture to such extreme temperatures induces auto-decomposition. Vacuum distillation must be employed to artificially lower the boiling point into a safe thermal window ()[3].

Degradation TIBOF Triisobutyl Orthoformate (Stable in Base) Hemiacetal Hemiorthoester Intermediate TIBOF->Hemiacetal + H2O, H+ (Trace Acid) Degraded Isobutyl Formate + Isobutanol Hemiacetal->Degraded Rapid Breakdown

Fig 1: Acid-catalyzed hydrolytic degradation pathway of triisobutyl orthoformate.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Distillation Parameters

Parameter Value Causality / Relevance
IUPAC Name 1-[bis(2-methylpropoxy)methoxy]-2-methylpropane Standard nomenclature mapping ()[1]
Molecular Weight 232.36 g/mol Determines vapor pressure and distillation requirements
Boiling Point (Atmospheric) ~220 - 230 °C (est.) High risk of thermal decomposition at atmospheric pressure ()[3]
Boiling Point (Vacuum, 10 mmHg) ~95 - 105 °C Safe distillation window preserving molecular integrity

| Chemical Stability | Moisture & Acid Sensitive | Dictates an anhydrous, basic purification workflow |

Table 2: Impurity Matrix and Remediation Strategy

Impurity Source Remediation Step Self-Validation Metric
Isobutanol Unreacted starting material Fractional Distillation (Fore-run) GC-FID analysis
Salts (NaCl / NH₄Cl) Reaction byproduct Mechanical Filtration Visual clarity of filtrate
Trace Acids Catalyst / solvent degradation Sat. NaHCO₃ Wash Aqueous phase pH ≥ 8

| Water | Aqueous workup phase | K₂CO₃ Desiccation | Karl Fischer Titration < 50 ppm |

Standardized Purification Protocol

Workflow Crude Crude Synthesized Mixture (TIBOF, Isobutanol, Salts) Filter 1. Mechanical Filtration (Remove Solid Salts) Crude->Filter Wash 2. Basic Aqueous Wash (Sat. NaHCO3) Filter->Wash Organic Filtrate Dry 3. Desiccation (Anhydrous K2CO3) Wash->Dry Organic Phase (pH ≥ 8) Distill 4. Vacuum Fractional Distillation (< 10 mmHg) Dry->Distill Moisture-Free Liquid Pure Purified TIBOF (>99% Purity) Distill->Pure Main Fraction

Fig 2: Standardized purification workflow for triisobutyl orthoformate synthesis.

Phase 1: Reaction Quenching and Solid Removal
  • Cool the crude reaction mixture (typically containing TIBOF, unreacted isobutanol, and precipitated salts) to 20 °C.

  • Filter the mixture through a dry sintered glass funnel under a nitrogen atmosphere to remove the bulk salts ()[4].

  • Wash the filter cake with a minimal volume of anhydrous diethyl ether or hexanes to extract any residual product trapped in the solid matrix.

  • Causality: Removing solid salts early prevents the formation of intractable emulsions during the subsequent aqueous partitioning phase and reduces the physical bulk of the mixture.

Phase 2: Alkaline Partitioning
  • Transfer the organic filtrate to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vigorously shake the funnel, venting frequently to release any evolved CO₂ gas.

  • Allow the phases to separate completely and discard the lower aqueous layer.

  • Causality: This step neutralizes residual acidic catalysts (e.g., HCl, H₂SO₄) used during the synthesis. Acid neutralization is the single most critical step to prevent product decomposition during distillation ()[3].

  • Self-Validation: Test the discarded aqueous layer with pH indicator paper. A pH ≥ 8 confirms complete acid neutralization. If pH < 8, the basic wash must be repeated until the target pH is achieved.

Phase 3: Absolute Desiccation
  • Transfer the neutralized organic layer to a clean Erlenmeyer flask.

  • Add anhydrous potassium carbonate (K₂CO₃) or basic alumina (approximately 5-10% w/v) and stir for 30 minutes ()[3].

  • Causality: Traditional drying agents like magnesium sulfate (MgSO₄) can exhibit mild Lewis acidity, which acts as a catalyst for orthoester degradation upon heating. K₂CO₃ ensures the matrix remains strictly alkaline and anhydrous.

  • Self-Validation: Perform a Karl Fischer (KF) titration on a 1 mL aliquot of the dried organic layer. A moisture content of < 50 ppm validates the desiccation, greenlighting the mixture for thermal processing.

Phase 4: High-Vacuum Fractional Distillation
  • Filter off the K₂CO₃ and transfer the dry organic liquid to a round-bottom flask equipped with a Vigreux fractional distillation column, a short-path condenser, and a multi-neck receiver pig.

  • Apply a high vacuum (< 10 mmHg) to the system before applying heat to the distillation pot ()[3].

  • Gradually increase the heating mantle temperature. Collect the fore-run (primarily unreacted isobutanol and volatile solvents) which will distill at lower temperatures.

  • Collect the main fraction (pure TIBOF) once the vapor temperature stabilizes at the calculated vacuum boiling point (typically 95–105 °C at 10 mmHg).

  • Causality: Vacuum distillation minimizes the thermal energy applied to the molecule, entirely bypassing the activation energy required for thermal decomposition ()[3].

  • Self-Validation: Analyze the main fraction via Gas Chromatography-Flame Ionization Detection (GC-FID). A single peak representing >99% Area Under the Curve (AUC) confirms the absolute purity of the synthesized Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-.

References

  • Title: Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | C13H28O3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Preparation of triethyl orthoformate Source: PrepChem.com URL: [Link]

  • Title: Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and pressure for Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-

Welcome to the Technical Support Center for Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (commonly known as Triisobutyl Orthoformate or TIBO , CAS: 16754-49-7). This guide is designed for researchers and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (commonly known as Triisobutyl Orthoformate or TIBO , CAS: 16754-49-7).

This guide is designed for researchers and drug development professionals seeking to optimize reaction temperature and pressure when utilizing TIBO as a water scavenger, ketalizing agent, or transesterification reagent.

Workflow Visualization: TIBO Optimization

TIBO_Optimization_Workflow Start Initiate TIBO Reaction (Inert Atmosphere) Temp Set Temperature (40°C - 80°C) Start->Temp Press Apply Vacuum (50 - 200 mbar) Temp->Press Distill Distill Byproduct (Isobutanol/Methanol) Press->Distill Monitor In-Process GC-MS Monitoring Distill->Monitor Monitor->Temp If conversion < 50%, increase T by 10°C Monitor->Press If boiling stops, reduce P by 20 mbar Yield Target Yield > 95% Monitor->Yield

Figure 1: Optimization workflow for TIBO-mediated transesterification and ketalization.

Troubleshooting Guide (Q&A)

Q1: Why is Triisobutyl Orthoformate (TIBO) preferred over lighter orthoesters, and how does this dictate my temperature parameters? A: TIBO is highly preferred in complex syntheses—such as the preparation of anthracycline-peptide conjugates—because it acts as an aggressive water scavenger and protective ketalizing agent[1]. Causally, TIBO has a much higher molecular weight and boiling point than trimethyl or triethyl orthoformate. This allows you to run reactions at higher temperatures (up to 80°C) without the reagent prematurely evaporating. This elevated thermal threshold accelerates the endothermic transesterification process while enabling the selective distillation of lower-boiling byproducts (like water azeotropes) to drive the equilibrium forward[2].

Q2: How do temperature and pressure interact to optimize TIBO-mediated transesterification? A: Transesterification and ketalization are equilibrium-driven processes governed by Le Chatelier's principle. When TIBO reacts, it releases isobutanol; if it is used to transesterify a lighter orthoester, lighter alcohols are released. To push the reaction to completion, these alcohols must be continuously removed from the system. Operating under reduced pressure (50–200 mbar) lowers the boiling point of the byproduct alcohols, allowing them to be distilled off at moderate pot temperatures (40°C–60°C). This prevents the thermal decomposition of sensitive pharmaceutical substrates that would inevitably occur if the reaction were forced at atmospheric pressure above 100°C[2].

Q3: What are the specific temperature and pressure setpoints recommended for maximizing yield without risking decomposition? A: Optimal parameters depend heavily on the specific substrate and the byproduct being removed. For standard 1,3-dioxane compound preparation, temperatures between 20°C and 50°C are preferred initially, with a gradual increase of 10°C to 30°C towards the end of the reaction to ensure complete conversion[2].

Quantitative Parameters for TIBO Reaction Optimization
Reaction PhaseTemperature (°C)Pressure (mbar)Reaction Time (h)Expected Yield (%)
Initiation & Mixing 20 - 251013 (Atmospheric)0.5 - 1.0N/A
Primary Transesterification 40 - 50100 - 2002.0 - 4.060 - 75
Equilibrium Shift (Distillation) 60 - 8010 - 501.0 - 2.0> 95
High-Temp (Risk of Decomp) > 90< 10< 1.0< 80 (Degradation)

Experimental Protocols

Self-Validating Protocol for TIBO-Mediated Ketalization

Objective: Achieve >95% yield of the target ketal using TIBO while minimizing thermal degradation of the substrate.

  • Step 1: Reagent Preparation & Inert Atmosphere Charge a dry, multi-neck round-bottom flask with the substrate (e.g., ketone/aldehyde) and a stoichiometric excess of TIBO (typically 1.2 to 1.5 eq). Purge the system with Nitrogen or Argon. Causality: TIBO is highly sensitive to ambient moisture; an inert atmosphere prevents the orthoformate from being consumed by atmospheric water[3].

  • Step 2: Temperature-Controlled Initiation Add an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.1-1.0 mol%). Stir the mixture at 20°C to 25°C for 30 minutes. This initiates the reaction without causing exothermic spiking.

  • Step 3: Pressure Reduction & Distillation (Self-Validation Check 1) Gradually increase the pot temperature to 40°C–50°C. Apply a controlled vacuum (100–200 mbar) to begin distilling off the byproduct alcohol. Validation: Monitor the overhead vapor temperature. A steady vapor temperature corresponding to the boiling point of the byproduct at the applied pressure confirms the transesterification is actively progressing.

  • Step 4: Equilibrium Shift Once the overhead distillation slows (indicating the reaction is reaching its initial equilibrium), increase the pot temperature to 60°C–80°C and reduce the pressure to 10–50 mbar for 1 to 2 hours[2]. This final "pull" ensures the equilibrium is driven entirely to the product side.

  • Step 5: In-Process Validation & Quenching (Self-Validation Check 2) Sample the reaction mixture and analyze via GC-MS. Validation: Once conversion exceeds 95%, break the vacuum with inert gas, cool to room temperature, and immediately quench the acid catalyst with a mild base (e.g., sodium carbonate). Causality: Failing to quench the acid before exposing the mixture to ambient air will cause rapid reverse hydrolysis during isolation.

Frequently Asked Questions (FAQs)

Q: Can I use TIBO for synthesizing anthracycline-peptide conjugates? A: Yes. TIBO is highly effective in the synthesis of anthracycline-peptide conjugates (such as doxorubicin derivatives). It is used to chemically remove water during the ketalization of the 13-ketone group, protecting it prior to halogenation. The high yield provided by TIBO makes it a preferred orthoformate ester in these complex, multi-step oncology drug syntheses[1].

Q: Why is my TIBO reaction stalling at 60% conversion? A: This is a classic equilibrium stall. If the byproduct alcohol is not efficiently removed, the reaction cannot proceed forward. Check your vacuum seal and ensure the pressure is low enough (e.g., <50 mbar) to distill the alcohol at your current set temperature. Alternatively, increase the temperature slightly (by 10°C), but do not exceed 80°C to avoid substrate decomposition[2].

Q: Does the size of the TIBO molecule affect its reactivity? A: Yes. The bulky isobutyl groups cause steric hindrance, which can slow down the initial nucleophilic attack compared to lighter reagents like trimethyl orthoformate. However, this same bulkiness provides excellent stability and size selectivity, which is highly advantageous in supramolecular catalysis and specific protective group applications[3].

References

  • Method for the synthesis of anthracycline-peptide conjugates - Google Patents (WO2004011033A1).
  • Process for the preparation of 1,3-dioxane compounds - Google Patents (EP0866065A1).
  • Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism - Journal of the American Chemical Society. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for "Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]", commonly known as triisobutyl orthoformate. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for "Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]", commonly known as triisobutyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding reagent. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your experiments are successful.

Frequently Asked Questions (FAQs)
Section 1: First Principles & General Issues

Question 1: My reaction with triisobutyl orthoformate is extremely slow or fails to initiate. What is the primary cause?

Expert Explanation: The core issue is the significant steric hindrance presented by the three isobutyl groups surrounding the central methine carbon.[1][2] In most reactions, this central carbon is the electrophilic site that must be accessed by a nucleophile or activated by a catalyst. The bulky isobutyl groups form a "steric shield," physically obstructing this approach. This increases the activation energy of the reaction, leading to dramatically slower reaction rates compared to less hindered analogues like trimethyl or triethyl orthoformate.[3]

For a reaction to occur, the catalyst (typically a Brønsted or Lewis acid) must first coordinate to one of the oxygen atoms to activate the orthoformate.[4] Subsequently, the nucleophile must attack the central carbon. The steric bulk of the isobutyl groups impedes both of these critical steps.

G cluster_0 Reaction Pathway cluster_1 Steric Hindrance Orthoformate Triisobutyl Orthoformate Activation Activation Step Orthoformate->Activation Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Activation Attack Nucleophilic Attack Activation->Attack Nucleophile Nucleophile Nucleophile->Attack Product Product Formation Attack->Product Hindrance Bulky Isobutyl Groups Create a 'Steric Shield' Hindrance->Activation Hinders Catalyst Coordination Hindrance->Attack Blocks Nucleophile Approach

Figure 1: Impact of steric hindrance on the reaction pathway.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the steric barrier.[4] Consider moving from room temperature to reflux conditions in a higher-boiling solvent like toluene or xylene.

  • Prolong Reaction Time: Reactions that take a few hours with trimethyl orthoformate might require 24-48 hours with triisobutyl orthoformate. Monitor the reaction by TLC or GC-MS to track the consumption of starting material.

  • Select a More Potent Catalyst: Standard acid catalysts may be insufficient. Switch to a stronger or sterically less demanding catalyst (see Question 3 for specific recommendations).

Question 2: I'm observing significant decomposition of my triisobutyl orthoformate into isobutyl formate and isobutanol. How can I prevent this?

Expert Explanation: This observation indicates premature hydrolysis of the orthoformate. Orthoesters are highly sensitive to moisture, especially under the acidic conditions required for their activation.[5][6] Water acts as a nucleophile, attacking the activated orthoformate to yield an ester and two equivalents of alcohol. This side reaction consumes your reagent and introduces water into the reaction, which can further complicate the desired transformation.

Troubleshooting Protocol:

  • Ensure Strictly Anhydrous Conditions:

    • All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers/hydrocarbons, or from calcium hydride for halogenated solvents).

    • Use freshly opened, high-purity triisobutyl orthoformate.

  • Incorporate a Dehydrating Agent:

    • In reactions where the orthoformate itself is not the dehydrating agent (e.g., it is a reactant), consider adding molecular sieves (3Å or 4Å, activated) to the reaction mixture.

    • Alternatively, using the orthoformate in large excess can help consume trace amounts of water, as it hydrolyzes to isobutyl formate and isobutanol.[7]

Section 2: Troubleshooting Specific Reactions

Question 3: My Johnson-Claisen rearrangement using an allylic alcohol and triisobutyl orthoformate is failing. What adjustments should I make?

Expert Explanation: The Johnson-Claisen rearrangement is a powerful C-C bond-forming reaction, but it is notoriously sensitive to steric effects.[8][9] The reaction proceeds through a ketene acetal intermediate, formed by the reaction of the allylic alcohol with the orthoformate.[10][11] The high steric bulk of triisobutyl orthoformate can severely inhibit the formation of this key intermediate. In fact, studies have shown that highly bulky orthoesters like triisopropyl orthoformate can completely shut down the reaction, resulting in no rearranged product.[12][13]

Success with triisobutyl orthoformate requires optimizing conditions to favor the formation of the ketene acetal over decomposition pathways.

Troubleshooting Protocol & Optimization:

G start Start: Low Yield in Johnson-Claisen with Triisobutyl Orthoformate catalyst Q: Is your catalyst effective? A: Standard weak acids (e.g., propionic) may be insufficient. start->catalyst temp Q: Is the temperature high enough? A: High steric barrier requires significant thermal energy. catalyst->temp lewis_acid Action: Switch to a more potent Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃). Start with 1-5 mol%. catalyst->lewis_acid  Ineffective solvent Q: Are you removing the isobutanol byproduct? A: The equilibrium can be shifted by removing the alcohol. temp->solvent high_temp Action: Increase temperature. Use a high-boiling solvent like toluene or xylene and reflux. temp->high_temp  Too Low dean_stark Action: Use a Dean-Stark apparatus to remove isobutanol as it forms. solvent->dean_stark  No success Success: Improved Yield lewis_acid->success high_temp->success dean_stark->success

Figure 2: Troubleshooting workflow for the Johnson-Claisen rearrangement.
  • Catalyst Selection:

    • Standard Conditions: The classical Johnson-Claisen uses a catalytic amount of a weak Brønsted acid like propionic acid.[14] This is often insufficient for hindered orthoformates.

    • Enhanced Conditions: Switch to a more powerful Lewis acid catalyst. Lanthanide triflates such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are excellent choices as they are highly effective even at low catalytic loadings and are compatible with many functional groups.[4]

  • Reaction Conditions:

    • Solvent and Temperature: Use a high-boiling, non-polar solvent like toluene or xylene and heat to reflux (110-140 °C).

    • Byproduct Removal: The reaction generates isobutanol. To drive the equilibrium towards the product, use a Dean-Stark apparatus to remove the isobutanol as it forms.

  • Stoichiometry:

    • Use a significant excess of triisobutyl orthoformate (3-5 equivalents) relative to the allylic alcohol. This helps to drive the initial transesterification to form the mixed orthoester intermediate.

Detailed Protocol for a Sterically Hindered Johnson-Claisen Rearrangement:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an inert atmosphere (Argon), add the allylic alcohol (1.0 equiv) and anhydrous toluene.

  • Add triisobutyl orthoformate (4.0 equiv).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.02 equiv).

  • Heat the reaction mixture to reflux and monitor the collection of isobutanol in the Dean-Stark trap.

  • Continue refluxing until TLC or GC analysis shows complete consumption of the starting alcohol (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with a mild basic wash (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 4: I am trying to protect a hindered ketone as an acetal using triisobutyl orthoformate, but the reaction is not working.

Expert Explanation: Acetal formation with orthoformates is a common and effective method for protecting carbonyl groups.[2][15] The orthoformate serves a dual role: it is the source of the alkoxy groups and acts as a dehydrating agent, reacting with the water produced to drive the reaction to completion.[15] However, when both the ketone and the orthoformate are sterically hindered, the reaction becomes exceedingly difficult. The nucleophilic attack of the alcohol (formed in situ or added) on the protonated carbonyl is sterically impeded, as is the subsequent reaction with the orthoformate.

Troubleshooting Protocol & Optimization:

StrategyRationaleRecommended ConditionsPotential Issues
Stronger Lewis Acid Catalysis Increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack despite steric hindrance.Use catalysts like Trimethylsilyl triflate (TMSOTf) or Indium(III) triflate (In(OTf)₃) at low temperatures (-78 °C to 0 °C).[16]Harsh conditions may not be suitable for acid-sensitive substrates.
Higher Temperatures Provides the energy to overcome the high activation barrier.Reflux in a high-boiling solvent (e.g., toluene) with a catalytic amount of a robust acid like p-toluenesulfonic acid (p-TsOH).May lead to side reactions or decomposition of sensitive substrates.
Use of an External Alcohol Source Instead of relying on the orthoformate, add isobutanol directly to participate in the acetalization, with the orthoformate acting primarily as a water scavenger.Add 2.2 equivalents of isobutanol and 1.1 equivalents of triisobutyl orthoformate with an acid catalyst.Increases complexity and may not overcome the steric barrier at the ketone itself.

Detailed Protocol for Acetalization of a Hindered Ketone:

  • To an oven-dried flask under an inert atmosphere, add the hindered ketone (1.0 equiv), triisobutyl orthoformate (1.5 equiv), and anhydrous dichloromethane.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add trimethylsilyl triflate (TMSOTf) (0.1 equiv) via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or by pouring it into a saturated aqueous sodium bicarbonate solution.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

References
  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33383–33449. [Link]

  • Alam, M. S., & Kumar, A. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. World Journal of Pharmaceutical Research, 5(6), 1147-1171. [Link]

  • Craveiro, M. V., et al. (2019). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Molecules, 24(12), 2245. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. In Wikipedia. Retrieved March 17, 2026. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Mechanism for catalytic orthoformate hydrolysis in the presence of catalytic 1. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Versatility of Trimethyl Orthoformate as a Synthesis Reagent. inno-pharma.com. [Link]

  • Wikipedia. (n.d.). Triethyl orthoformate. In Wikipedia. Retrieved March 17, 2026. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. organic-chemistry.org. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. eScholarship, University of California. [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. masterorganicchemistry.com. [Link]

  • J&K Scientific LLC. (2021). Johnson-Claisen Rearrangement. jk-scientific.com. [Link]

  • Roberts, R. M. (1949). Acid Catalyzed Reaction of Diarylformamidines with Ethyl Orthoformate. Journal of the American Chemical Society, 71(11), 3848-3849. [Link]

  • Roberts, R. M. (1949). Acid Catalyzed Reaction of Diarylformamidines with Ethyl Orthoformate. Journal of the American Chemical Society, 71(11), 3848-3849. [Link]

  • da Silva, A. F. S., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 693-722. [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33383–33449. [Link]

  • Organic Syntheses. (n.d.). Enantioselective Nickel(II)-Catalyzed Michael Addition of N-Acyl-1,3-Thiazinane-2-Thiones to Nitroolefins. Organic Syntheses, 99, 1-19. [Link]

  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. ataman-kimya.com. [Link]

  • Varkhedkar, K., & Vashi, D. (2011). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 7, 1324–1328. [Link]

  • Wikipedia. (n.d.). Ortho ester. In Wikipedia. Retrieved March 17, 2026. [Link]

  • Meskens, F. A. J. (1977). The mechanism of acetal formation by aldehydes or ketones with orthoformates. Journal of the Chemical Society, Chemical Communications, (19), 682-683. [Link]

  • YouTube. (2019, May 6). Lab Notes - Make Trimethyl Orthoformate Revisited with Sodium - May 5th 2019. YouTube. [Link]

  • Wang, C., et al. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Scientific Reports, 6, 29870. [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2006). An Efficient and Versatile Procedure for the Synthesis of Acetals from Aldehydes and Ketones Catalyzed by Lithium Tetrafluoroborate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl3, TiCl4, and SnCl4 Believed To Be Unusable in Aqueous Medium. ResearchGate. [Link]

  • Petroli, T. C., & Jacobsen, E. N. (2018). Lewis Acid Enhancement by Hydrogen-Bond Donors for Asymmetric Catalysis. Journal of the American Chemical Society, 140(20), 6241–6245. [Link]

  • Bi, H.-P., et al. (2011). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Organic Letters, 13(10), 2568–2571. [Link]

  • Organic Syntheses. (n.d.). Synthesis of (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. Organic Syntheses, 81, 248. [Link]

Sources

Troubleshooting

Reducing byproduct impurities in Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- extraction

Overview Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- , commonly known as Triisobutyl Orthoformate (CAS 16754-49-7) [3.1], is a highly versatile orthoester utilized in drug development for formylation reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- , commonly known as Triisobutyl Orthoformate (CAS 16754-49-7) [3.1], is a highly versatile orthoester utilized in drug development for formylation reactions and as a moisture scavenger. During its synthesis and subsequent extraction, researchers frequently encounter yield-limiting byproduct impurities. The most common of these are unreacted isobutanol , the degradation byproduct isobutyl formate , and residual water[1][2].

This technical guide provides a self-validating framework to troubleshoot, extract, and purify triisobutyl orthoformate while strictly controlling the thermodynamic and kinetic factors that lead to byproduct formation.

Core Principles of Impurity Formation (E-E-A-T)

The Causality of Degradation

Orthoesters are inherently stable under basic and neutral conditions but are highly susceptible to acid-catalyzed hydrolysis[2]. In the presence of residual acid catalysts (e.g., HCl, p-TsOH) and trace water, the oxygen atoms of the orthoester become protonated. This lowers the activation energy for the cleavage of the C–O bond, leading to the expulsion of an alcohol molecule and the formation of a resonance-stabilized dialkoxycarbenium ion. Subsequent nucleophilic attack by water collapses the intermediate into a hemiorthoester, which rapidly degrades into isobutyl formate and isobutanol [2].

The Self-Validating Extraction System

To prevent this degradation during the high-heat exposure of distillation, the purification protocol must act as a self-validating system. By integrating a mandatory alkaline quench (e.g., saturated NaHCO₃) prior to thermal processing, the system ensures the pH remains strictly basic. This neutralizes the acid catalyst, converting it into a water-soluble salt that is permanently removed in the aqueous phase[2], thereby completely shutting down the hydrolytic degradation pathway.

Quantitative Data: Impurity Profiling

Understanding the physical properties of the reaction mixture is critical for designing an effective fractional distillation strategy.

ComponentRoleMolecular FormulaBoiling Point (760 mmHg)Removal Strategy
Isobutyl Formate Degradation ByproductC₅H₁₀O₂97.0 – 99.0 °C[3]Fractional Distillation (Light End)
Isobutanol Unreacted Material / ByproductC₄H₁₀O107.9 °C[4]Fractional Distillation (Light End)
Water Hydrolytic AgentH₂O100.0 °CAnhydrous Na₂SO₄ / Brine Wash
Triisobutyl Orthoformate Target ProductC₁₃H₂₈O₃~ 220.0 °C[5]Main Distillation Fraction (Vacuum)

Troubleshooting FAQs

Q1: My triisobutyl orthoformate is degrading into isobutanol and isobutyl formate during distillation. How do I stop this? A: This is the classic signature of acid-catalyzed thermal degradation. Even trace amounts of unneutralized acid catalyst will destroy the orthoester when heat is applied[2]. Solution: Implement a rigorous aqueous basic wash (e.g., saturated NaHCO₃) followed by a brine wash before distillation[2]. If working under strictly non-aqueous conditions, use an amine-based solid-phase scavenger resin to neutralize the acid, followed by filtration.

Q2: I am observing co-distillation of isobutanol with my product. How can I improve the separation? A: While isobutanol (BP 107.9 °C)[4] and triisobutyl orthoformate (BP ~220 °C) have significantly different boiling points at atmospheric pressure, poor column efficiency or excessive heating rates can cause the lighter alcohol to entrain with the product[2]. Solution: Increase the number of theoretical plates by using a longer fractionating column packed with Raschig rings or a Vigreux column[2]. Apply a high vacuum to lower the overall boiling points, and maintain a slow, controlled reflux ratio to allow the light ends to elute completely before collecting the main fraction.

Q3: Can I use molecular sieves to remove water instead of an aqueous workup? A: Yes, and this is highly recommended for moisture-sensitive orthoesters. Using 3Å molecular sieves directly in the crude mixture can sequester water without introducing the risks of an aqueous extraction[1]. However, if an acid catalyst was used, you must first neutralize it using a solid-phase basic scavenger before adding the sieves, as molecular sieves can sometimes exhibit mild surface acidity.

Experimental Protocols

Optimized Extraction and Vacuum Distillation Workflow

Step 1: Reaction Quench and Neutralization

  • Cool the crude reaction mixture to 0–5 °C using an ice bath to slow down the kinetics of hydrolysis[2].

  • Add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) to the mixture[2].

  • Stir vigorously for 15 minutes to ensure complete biphasic contact and neutralization of all residual acid catalysts.

Step 2: Phase Separation and Washing

  • Transfer the biphasic mixture to a separatory funnel and allow the layers to fully separate.

  • Drain and discard the lower aqueous layer (containing neutralized catalyst salts).

  • Wash the upper organic layer with an equal volume of saturated sodium chloride (brine) to pre-dry the organic phase and reduce the potential for emulsion formation[2].

Step 3: Anhydrous Drying

  • Transfer the organic layer to a clean Erlenmeyer flask.

  • Add anhydrous sodium sulfate (Na₂SO₄) incrementally until the drying agent no longer clumps and flows freely.

  • Filter the mixture through a fluted filter paper to remove the hydrated salts, collecting the dried filtrate in a round-bottom flask.

Step 4: Fractional Vacuum Distillation

  • Equip the round-bottom flask with a Vigreux column, a short-path distillation head, and a multi-flask vacuum receiving cow[2].

  • Apply a steady vacuum (e.g., 10–15 mmHg).

  • Gradually increase the heat. Collect the first fraction (Light Ends : isobutanol and isobutyl formate) at vapor temperatures below 50 °C under vacuum.

  • Once the vapor temperature stabilizes at the expected boiling point of triisobutyl orthoformate under the applied vacuum, switch the receiving flask to collect the pure product.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Triisobutyl Orthoformate + Impurities) Wash Aqueous Basic Wash (Sat. NaHCO3) Crude->Wash Neutralize Acid Catalyst PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Neutralized Salts, Water) PhaseSep->Aqueous Discard Organic Organic Layer (Product, Isobutanol, Isobutyl Formate) PhaseSep->Organic Retain Drying Anhydrous Na2SO4 (Water Removal) Organic->Drying Remove residual water Distillation Fractional Vacuum Distillation (Vigreux Column) Drying->Distillation Heat + Vacuum LightEnds Light Ends (Isobutanol, Isobutyl Formate) Distillation->LightEnds Distillates (Low BP) PureProduct Pure Triisobutyl Orthoformate (>98% Purity) Distillation->PureProduct Main Fraction (High BP)

Workflow for the extraction and purification of Triisobutyl Orthoformate to minimize byproducts.

References

  • Grokipedia : Triethyl orthoformate - Industrial production. Available at: [Link][1]

  • Wikipedia : Isobutanol. Available at:[Link][4]

  • PubChem - NIH : Isobutyl formate | C5H10O2 | CID 10957. Available at:[Link][3]

Sources

Optimization

Moisture sensitivity solutions and anhydrous handling for Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-

Technical Support Center: Anhydrous Handling of Triisobutyl Orthoformate Welcome to the technical support guide for Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], commonly known as triisobutyl orthoformate. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Anhydrous Handling of Triisobutyl Orthoformate

Welcome to the technical support guide for Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], commonly known as triisobutyl orthoformate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this moisture-sensitive reagent, ensuring experimental success and safety.

Orthoesters, such as triisobutyl orthoformate, are versatile reagents in organic synthesis, often used for forming protecting groups, in Claisen rearrangements, and as precursors to various functional groups.[1][2] However, their utility is intrinsically linked to their high sensitivity to moisture. This guide provides a comprehensive overview of the challenges associated with this sensitivity and offers robust solutions for its anhydrous handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of triisobutyl orthoformate.

Q1: What is triisobutyl orthoformate and why is it considered moisture-sensitive?

A: Triisobutyl orthoformate (C₁₃H₂₈O₃) is an orthoester, a functional group containing three alkoxy groups attached to a single carbon atom.[2][3] Its sensitivity stems from the central carbon atom, which is highly electrophilic and susceptible to nucleophilic attack by water. In the presence of even trace amounts of acid, water readily hydrolyzes the orthoester.[4]

Q2: What happens if my sample of triisobutyl orthoformate is exposed to moisture?

A: Moisture exposure leads to an irreversible hydrolysis reaction. The orthoester breaks down into isobutyl formate (an ester) and two equivalents of isobutanol.[2] This degradation not only consumes your starting material but can also introduce unwanted byproducts and nucleophiles (isobutanol) into your reaction, leading to low yields and complex product mixtures.

Hydrolysis Orthoester Triisobutyl Orthoformate (Moisture-Sensitive) Ester Isobutyl Formate (Product of Hydrolysis) Orthoester->Ester Hydrolysis Alcohol Isobutanol (Product of Hydrolysis) Orthoester->Alcohol Water H₂O (Water) (from atmosphere, glassware, solvent) Water->Ester Water->Alcohol Acid H⁺ (Acid Catalyst) (Trace amounts) Acid->Ester catalyst Acid->Alcohol Anhydrous_Transfer cluster_prep Preparation Phase cluster_transfer Transfer Phase (Syringe Technique) Prep_Glass 1. Prepare Dry Glassware (Oven or Flame-Dried) Prep_Solvent 2. Prepare Dry Solvent (Distilled/Purified) Prep_Glass->Prep_Solvent Prep_System 3. Assemble Reaction Setup (Under Inert Gas Flow) Prep_Solvent->Prep_System Purge_Syringe 4. Purge Syringe (Flush 3x with Inert Gas) Prep_System->Purge_Syringe Proceed to Transfer Pressurize 5. Pressurize Reagent Bottle (Insert N₂/Ar Inlet Needle) Purge_Syringe->Pressurize Withdraw 6. Withdraw Reagent (Insert Syringe, Pull Plunger) Pressurize->Withdraw Inject 7. Inject into Reaction Flask (Pierce Septum, Dispense Slowly) Withdraw->Inject Reaction Reaction Proceeds Under Anhydrous Conditions Inject->Reaction

Caption: Workflow for the anhydrous transfer of a liquid reagent.

Methodology (Using Schlenk Line and Syringe):

  • Setup: Place the sealed bottle of triisobutyl orthoformate and your assembled, inerted reaction flask in a fume hood.

  • Syringe Preparation: Take a clean, oven-dried syringe and needle. Flush them thoroughly with dry nitrogen or argon by drawing the inert gas into the syringe and expelling it at least three times. [5]3. Bottle Pressurization: Pierce the septum of the triisobutyl orthoformate bottle with a needle connected to your inert gas line. This creates a slight positive pressure, preventing air from entering when you withdraw the liquid. [6]4. Withdrawal: Insert the needle of your purged syringe through the septum, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of reagent into the syringe. The positive pressure will help fill the syringe.

  • Transfer: Remove the syringe from the reagent bottle. Quickly and carefully pierce the septum of your reaction flask and slowly dispense the reagent.

  • Completion: Once the transfer is complete, remove the syringe. The reaction flask remains under a positive pressure of inert gas, ensuring anhydrous conditions are maintained.

References

  • Ghosh, A., & Ghatak, U. R. (1988). Carbon–carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of the Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05276k]
  • Fisher Scientific. (2010). Safety Data Sheet: Triisopropyl orthoformate. [URL: https://www.fishersci.com/sds]
  • Wikipedia. (n.d.). Ortho ester. [URL: https://en.wikipedia.org/wiki/Ortho_ester]
  • MilliporeSigma. (2024). Safety Data Sheet: 1,1',1''-[Methylidynetris(oxy)]trispropane. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/333344]
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [URL: https://www.pitt.edu/~wipf/courses/2450/pdf/Air-Sensitive_Techniques.pdf]
  • Kubik, S. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00620]
  • PubChem. (n.d.). Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. [URL: https://sites.nd.edu/duman-lab/safety/schlenk-line-and-glove-box-safety/]
  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)
  • CymitQuimica. (n.d.). Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-. [URL: https://www.cymitquimica.
  • Accounts of Chemical Research. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00620]
  • Fisher Scientific. (2025). Safety Data Sheet: Tripropyl orthoformate. [URL: https://www.fishersci.com/sds]
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. [URL: https://www.ossila.com/pages/air-free-techniques]
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [URL: https://moodle.units.it/pluginfile.php/423639/mod_resource/content/1/PREPARING%20ANHYDROUS%20REAGENTS%20AND%20EQUIPMENT.pdf]
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [URL: https://pubs.acs.org/doi/10.1021/jo101517j]
  • Wikipedia. (n.d.). Air-free technique. [URL: https://en.wikipedia.org/wiki/Air-free_technique]
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. [URL: https://orgchemboulder.com/technique/drying-organic-solutions/]
  • JoVE. (2021). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. [URL: https://www.jove.com/v/10182/preparing-anhydrous-reagents-and-equipment]
  • MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. [URL: https://www.sigmaaldrich.
  • University College Dublin. (2018). School of Chemistry SOP For Operation Of Glove Boxes. [URL: https://www.ucd.ie/chem/t4media/Glove%20Box%20SOP.pdf]
  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [URL: https://www.jove.com/v/10182/preparing-anhydrous-reagents-and-equipment]]

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Reference Data & Comparative Studies

Validation

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- vs triethyl orthoformate reactivity comparison

Target Audience: Researchers, scientists, and drug development professionals. Introduction to Orthoester Reactivity In complex organic synthesis and pharmaceutical development, orthoesters serve as indispensable reagents...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction to Orthoester Reactivity

In complex organic synthesis and pharmaceutical development, orthoesters serve as indispensable reagents for formylation, alkylation, and the protection of sensitive functional groups. This guide provides an objective, data-driven comparison between the ubiquitous triethyl orthoformate (TEOF) and the highly sterically hindered triisobutyl orthoformate (systematically named Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]). By evaluating their structural causality, hydrolysis kinetics, and performance in both standard synthetic and supramolecular environments, we equip researchers with the mechanistic insights necessary to optimize their synthetic pathways.

Mechanistic Causality: Steric and Hydrophobic Effects

Orthoesters are characterized by an electron-deficient central carbon atom, rendering them highly reactive to nucleophilic attack under acidic conditions but remarkably stable in. The primary divergence in reactivity between TEOF and triisobutyl orthoformate stems from the steric bulk and hydrophobicity of their respective alkoxy groups.

Acid-Catalyzed Hydrolysis (A-1 Mechanism)

In standard aqueous acidic environments, orthoformates undergo rapid, reversible protonation followed by 1 to a dialkoxycarbenium ion[1]. TEOF, with its relatively small ethyl groups, readily forms this intermediate. At 50 °C and pH 11, the uncatalyzed hydrolysis of TEOF proceeds with a 2 of 1.4 × 10⁻⁵ s⁻¹[2]. Conversely, the bulky isobutyl groups in triisobutyl orthoformate shield the central carbon and oxygen atoms, significantly retarding the initial protonation and subsequent cleavage steps, making it 3[3].

Supramolecular Catalysis & Confinement

Recent advancements in 4 have demonstrated that hydrophobic confinement within metal-ligand assemblies can accelerate orthoformate hydrolysis via an A-SE2 mechanism[4]. While TEOF exhibits measurable5 in these hosts (k_cat = 8.06 × 10⁻³ s⁻¹)[5], triisobutyl orthoformate's extreme hydrophobicity and low water solubility fundamentally prohibit standard 1[1]. This highlights a critical boundary in host-guest reactivity limits driven entirely by the alkyl chain length.

Nucleophilic Substitution & Formylation

In the (the reaction of Grignard reagents with orthoformates to yield aldehydes), TEOF acts as a 6[6], directing clean displacement of one alkoxy group to afford 2[2]. Triisobutyl orthoformate's steric hindrance makes it a poor candidate for rapid formylation but an excellent choice for forming ultra-stable protecting groups for complex diols in natural product synthesis.

Quantitative Data Comparison

Property / ParameterTriethyl Orthoformate (TEOF)Triisobutyl Orthoformate
IUPAC Name TriethoxymethanePropane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]
CAS Number 122-51-03[3]
Molecular Weight 148.20 g/mol 232.36 g/mol [3]
Aqueous Solubility (20 °C) ~1.35 g/L (slow decomposition)[2]Insoluble / Very Low[4]
Steric Hindrance LowHigh[3]
Reactivity (Alkylating/Formylating) High (Standard Reagent)[6]Low (Sterically Blocked)
Supramolecular Hydrolysis (k_cat) 8.06 × 10⁻³ s⁻¹[5]N/A (Prohibited by solubility)[1]

Experimental Methodologies: Self-Validating Protocols

To objectively validate the reactivity differences between these two orthoesters, the following protocols are designed with built-in control checkpoints to ensure data integrity and reproducibility.

Protocol A: Comparative Hydrolysis Kinetics via ¹H NMR

Objective: Quantify the A-1 hydrolysis rate of TEOF versus Triisobutyl Orthoformate. Causality: Using D₂O/pD buffers allows real-time tracking of the central formyl proton's disappearance. The rate of this disappearance directly correlates the steric bulk of the alkoxy groups to the rate-limiting carbenium ion formation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM pD 4.0 acetate buffer in D₂O.

  • Standardization: Add 10 mM of an internal standard (e.g., sodium 3-(trimethylsilyl)propionate-d₄, TSP) to the buffer to ensure accurate integration over time.

  • Substrate Introduction: Introduce 5 mM of TEOF to the NMR tube. (Note: For triisobutyl orthoformate, utilize a CD₃CN/D₂O 1:1 co-solvent system due to its extreme insolubility in pure D₂O[4]).

  • Data Acquisition: Acquire ¹H NMR spectra at 298 K every 5 minutes for a total duration of 2 hours.

  • Validation Checkpoint: Monitor the disappearance of the TEOF formyl proton (2 at ~5.16 ppm[2]) and the concurrent appearance of ethyl formate and ethanol peaks.

  • Analysis: Plot the natural log of the formyl proton integral versus time to calculate the pseudo-first-order rate constant (k_obs). The self-validating nature of the internal standard ensures that any solvent evaporation or shimming errors do not skew the kinetic data.

Protocol B: Grignard Formylation (Bodroux-Chichibabin Reaction)

Objective: Assess electrophilic reactivity in carbon-carbon bond formation. Causality: The displacement of an alkoxy group by a bulky nucleophile (phenylmagnesium bromide) tests the absolute steric limits of the orthoester's central carbon.

Step-by-Step Methodology:

  • Reagent Preparation: Under a strict inert argon atmosphere, prepare 1.0 M phenylmagnesium bromide in anhydrous diethyl ether[2].

  • Reaction Initiation: Cool the reaction flask to 0 °C to manage the exothermic addition[2]. Dropwise, add 1.2 equivalents of the chosen orthoformate (TEOF or Triisobutyl orthoformate).

  • Propagation: Warm the mixture to reflux and maintain for 4 hours to ensure complete conversion[2].

  • Validation Checkpoint (Quenching): Cautiously quench the reaction with a dilute aqueous ammonium chloride solution[2]. Extract the organic layer with diethyl ether, dry over anhydrous Na₂SO₄, and analyze the crude mixture via GC-MS.

  • Expected Outcome: TEOF will yield benzaldehyde diethyl acetal with a conversion rate of >70%[2]. In contrast, triisobutyl orthoformate will show minimal conversion (<10%) due to the inability of the Grignard reagent to attack the sterically shielded central carbon, validating the profound impact of the isobutyl groups on electrophilicity.

Visualizing the Reactivity Pathways

ReactivityPathway Start Orthoformate Substrate TEOF Triethyl Orthoformate (Low Steric Bulk) Start->TEOF TIBO Triisobutyl Orthoformate (High Steric Bulk) Start->TIBO Protonation Acid-Catalyzed Protonation (H+) TEOF->Protonation TIBO->Protonation CarbeniumTEOF Dialkoxycarbenium Ion (Rapid Formation) Protonation->CarbeniumTEOF Fast (A-1 Mechanism) BlockTIBO Steric Shielding (Retarded Cleavage) Protonation->BlockTIBO Steric Hindrance ProductTEOF Formate Ester + Ethanol (High Yield/Fast) CarbeniumTEOF->ProductTEOF ProductTIBO Stable Protected Diol/Low Conversion (Slow Hydrolysis) BlockTIBO->ProductTIBO

Mechanistic divergence in hydrolysis between TEOF and Triisobutyl Orthoformate.

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Comparative

Comparative Study of Triisobutyl Orthoformate and Trimethyl Orthoformate in Advanced Organic Synthesis

As drug development and materials science advance, the selection of protecting groups and dehydrating agents requires a rigorous understanding of molecular thermodynamics and steric dynamics. This guide provides an objec...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the selection of protecting groups and dehydrating agents requires a rigorous understanding of molecular thermodynamics and steric dynamics. This guide provides an objective, in-depth comparative analysis of two critical orthoesters: Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (commonly known as Triisobutyl orthoformate, or TIBOF ) and Trimethyl orthoformate (TMOF ).

By contrasting the minimal steric hindrance of TMOF with the extreme hydrophobic bulk of TIBOF, this guide equips researchers with the mechanistic causality needed to optimize complex synthetic workflows.

Physicochemical Profiling

The physical properties of an orthoester dictate its kinetic behavior, its utility as a water scavenger, and the stability of the resulting acetal. The table below summarizes the core quantitative data for both reagents, supported by .

PropertyTrimethyl Orthoformate (TMOF)Triisobutyl Orthoformate (TIBOF)
IUPAC / CAS Trimethoxymethane / 149-73-5Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- / 16754-49-7
Molecular Weight 106.12 g/mol 232.36 g/mol
Boiling Point 101–102 °C~314 °C
Density 0.968 g/cm³0.858 g/cm³
Steric Profile Minimal hindranceExtreme steric bulk
Reaction Byproduct Methanol (Volatile, bp 65 °C)Isobutanol (Hydrophobic, bp ~108 °C)
Primary Use Case Rapid acetalization, general water scavengingBulky protection, high-temp extrusion, host-guest exclusion

Mechanistic Causality & Steric Dynamics

The fundamental divergence between TMOF and TIBOF lies in their steric profiles.

As detailed in the , TMOF is the simplest orthoester. Its lack of steric bulk allows for exceptionally fast kinetics during acid-catalyzed acetalization. The transition state is easily accessible, making it the premier choice for rapidly protecting unhindered aldehydes and ketones.

Conversely, TIBOF features three bulky isobutyl chains. This extreme steric hindrance drastically increases the activation energy required for nucleophilic attack. While this makes TIBOF slower to react, the resulting diisobutyl acetals are thermodynamically robust. The bulky isobutyl groups physically shield the acetal carbon, rendering the protected carbonyl highly resistant to premature hydrolysis by mild aqueous acids or nucleophiles during downstream multi-step syntheses.

OrthoesterSelection Start Identify Synthetic Goal Goal1 Water Scavenging / Rapid Acetalization Start->Goal1 Goal2 Sterically Hindered Protection / Hydrophobic Cavity Exclusion Start->Goal2 TMOF Trimethyl Orthoformate (TMOF) Goal1->TMOF TIBOF Triisobutyl Orthoformate (TIBOF) Goal2->TIBOF Result1 Fast Kinetics, Volatile Byproduct (Methanol) TMOF->Result1 Result2 High Stability, Hydrophobic Byproduct (Isobutanol) TIBOF->Result2

Fig 1: Logical decision matrix for selecting between TMOF and TIBOF based on synthetic goals.

Comparative Performance in Key Workflows

A. Water Scavenging in Complex Conjugates

In the synthesis of highly sensitive anthracycline-peptide conjugates, orthoesters act as chemical dehydrating agents to drive condensation reactions to completion. As outlined in, while TMOF is generally preferred for its high reactivity, TIBOF provides a critical alternative when the volatility or reactivity of methanol (the byproduct of TMOF) interferes with sensitive peptide couplings.

B. Host-Guest Supramolecular Chemistry

The stark contrast in hydrophobicity between the two reagents has been elegantly demonstrated in. Studies show that while TMOF readily enters the hydrophobic cavities of supramolecular hosts (such as [Ga4L6]12-) to undergo accelerated, enzyme-like hydrolysis, the extreme steric bulk and low water solubility of TIBOF completely prohibit its encapsulation.

C. Degradable Polyolefins

TIBOF is uniquely suited as an autoxidizable additive in environmentally degradable plastics. According to, TIBOF's exceptionally high boiling point (>314 °C) prevents it from volatilizing during high-temperature polymer extrusion—a critical failure point that renders lighter orthoesters like TMOF unusable in materials science applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for carbonyl protection are designed as self-validating systems. They include mechanistic explanations for each step and built-in analytical checkpoints to verify success without relying blindly on reaction times.

ReactionPathway Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiacetal Hemiacetal Intermediate (Unstable) Carbonyl->Hemiacetal H+, Orthoester (- Alkyl Formate) Acetal Acetal / Ketal (Protected) Hemiacetal->Acetal H+, Orthoester (- Alcohol)

Fig 2: Acid-catalyzed acetalization pathway utilizing orthoesters for carbonyl protection.

Protocol A: Rapid Protection using TMOF (Standard Ketalization)

Objective: Rapidly protect a model ketone (e.g., cyclohexanone) yielding a highly sensitive dimethyl ketal.

  • Reaction Setup: Dissolve 10 mmol of the target ketone in 20 mL of anhydrous methanol. Add 15 mmol of TMOF and 0.1 mmol of p-Toluenesulfonic acid (pTSA). Stir at room temperature.

    • Causality: Methanol acts as a co-solvent to push the equilibrium, while TMOF chemically scavenges the generated water, irreversibly driving the reaction forward.

  • Validation Checkpoint 1 (TLC): After 2 hours, monitor via silica TLC (Hexane/EtOAc 9:1). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • Validation: The starting ketone will form a bright orange hydrazone spot. The protected acetal will not react. The absence of an orange spot confirms >95% conversion.

  • Quench & Workup: Add 5 mL of saturated aqueous NaHCO₃ before removing the solvent.

    • Causality: Concentrating the reaction mixture in the presence of active pTSA and trace ambient moisture will instantly hydrolyze the sensitive dimethyl acetal back to the ketone. Neutralization is non-negotiable.

  • Validation Checkpoint 2 (NMR): Extract with EtOAc, dry, and concentrate. ¹H NMR must show a sharp 6H singlet at ~3.2 ppm (methoxy groups) and the complete disappearance of the carbonyl's alpha-protons.

Protocol B: Sterically Hindered Protection using TIBOF

Objective: Protect a ketone yielding a diisobutyl ketal designed to withstand harsh downstream nucleophilic attacks.

  • Reaction Setup: Dissolve 10 mmol of the target ketone in 20 mL of anhydrous toluene. Add 15 mmol of TIBOF and 0.5 mmol of pTSA.

    • Causality: The extreme steric hindrance of the isobutyl groups drastically lowers the reaction rate. A higher catalyst loading and a non-polar, high-boiling solvent (toluene) are required.

  • Dean-Stark Integration: Attach a Dean-Stark apparatus and heat to reflux (~110 °C).

    • Causality: Thermal energy overcomes the steric activation barrier, while the Dean-Stark trap actively removes the isobutanol byproduct, forcing the equilibrium toward the product.

  • Validation Checkpoint 1 (GC-MS): TLC is often insufficient here due to the non-polar nature of both the starting material and the bulky product. Aliquot 0.1 mL, neutralize, and inject into GC-MS to monitor the molecular ion mass shift.

  • Quench & Purification: Cool to room temperature, quench with solid Na₂CO₃, filter, and concentrate.

  • Validation Checkpoint 2 (Distillation): Purify via Kugelrohr vacuum distillation. The massive boiling point differential between unreacted TIBOF (~314 °C) and the product allows for pristine separation.

References

  • Wikipedia. "Trimethyl orthoformate." Verified URL:[Link]

  • Pluth, M. D., et al. "Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism." Journal of the American Chemical Society, ACS Publications. Verified URL:[Link]

  • Google Patents. "Method for the synthesis of anthracycline-peptide conjugates." WO2004011033A1.
  • Google Patents. "Degradable plastic composition containing ortho ester." US4212955A.
Validation

Mass Spectrometry Validation Methods for Triisobutyl Orthoformate (Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-): A Comparative Guide

Executive Summary Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (commonly known as triisobutyl orthoformate, CAS: 16754-49-7) is a highly hydrophobic orthoester widely utilized as a dehydrating agent and protect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (commonly known as triisobutyl orthoformate, CAS: 16754-49-7) is a highly hydrophobic orthoester widely utilized as a dehydrating agent and protecting group in complex[1]. With a molecular weight of 232.36 Da, this compound presents unique analytical challenges[1]. Like all orthoformates, it is highly susceptible to, readily degrading into isobutanol and isobutyl formate in the presence of moisture[2]. For researchers and drug development professionals, validating the purity of this compound requires analytical techniques that prevent artifactual degradation during the measurement process itself.

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of triisobutyl orthoformate, detailing self-validating experimental protocols grounded in mechanistic causality.

The Analytical Challenge: Causality in Method Selection

The selection of a mass spectrometry modality for orthoesters is dictated by the analyte's physicochemical properties. Triisobutyl orthoformate is volatile, thermally stable under inert conditions, but highly reactive in aqueous environments[3].

Causality in Method Selection: Standard LC-MS workflows rely on protic mobile phases (e.g., water/methanol with formic acid) which induce rapid on-column hydrolysis of the orthoester[2]. Therefore, GC-MS coupled with Electron Ionization (EI) stands as the primary, gold-standard technique. The anhydrous, inert carrier gas environment of a GC system preserves the structural integrity of the analyte[2]. LC-MS, specifically utilizing Atmospheric Pressure Chemical Ionization (APCI) in non-aqueous reversed-phase (NARP) conditions, serves only as an orthogonal tool for detecting non-volatile, higher-molecular-weight impurities that cannot elute in GC.

Table 1: Performance Comparison of MS Techniques for Triisobutyl Orthoformate
Analytical ParameterGC-MS (Electron Ionization)LC-MS (APCI, Non-Aqueous)
Analyte Stability Excellent: Inert He/H₂ carrier gas prevents hydrolysis.Poor to Moderate: High risk of hydrolysis if trace water is present.
Sensitivity (LOD) High: (~1-5 ng/mL) Ideal for volatile organics.Moderate: (~50 ng/mL) Limited by poor ionization of neutral esters.
Matrix Effects Minimal: Mitigated by stable isotope internal standards.High: Ion suppression from co-eluting hydrophobic impurities.
Primary Application Main compound purity, volatile starting materials (isobutanol).Non-volatile dimeric byproducts, heavy cross-coupling impurities.

Experimental Methodologies: Self-Validating Protocols

To ensure analytical integrity, every protocol must operate as a self-validating system. This means the method inherently controls for and flags its own failure modes (e.g., artifactual degradation).

Protocol 1: GC-MS Validation (Primary Method)

Mechanistic Rationale: To prevent thermal or catalytic degradation in the hot injection port, the sample must be prepared in a strictly anhydrous solvent and stabilized with a trace amine to maintain localized alkalinity. The use of a corrects for injection volume variability and matrix effects[4].

Step-by-Step Methodology:

  • Anhydrous Sample Preparation: Dissolve the triisobutyl orthoformate sample in anhydrous hexane (HPLC grade, dried over 3Å molecular sieves) to a target concentration of 1.0 mg/mL.

  • Alkaline Stabilization: Spike the diluent with 0.1% (v/v) triethylamine (TEA). Causality: TEA neutralizes trace active silanol sites in the glass vial and GC liner, preventing acid-catalyzed cleavage of the orthoester bonds at high temperatures.

  • Internal Standardization: Add Toluene-d8 to a final concentration of 10 µg/mL to serve as the stable isotope-labeled internal standard (SIL-IS)[4].

  • Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a moderately polar 5% diphenyl/95% dimethylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film). Set the injection port to 220°C with a 1:50 split ratio.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Mass Spectrometry: Operate in EI mode at 70 eV. Acquire data in full scan mode (m/z 35–300).

  • Self-Validation Check: Monitor the ratio of the m/z 103 fragment to the m/z 57 fragment across the chromatographic peak. A consistent ratio confirms that the analyte is eluting intact without co-eluting degradation artifacts.

Protocol 2: Orthogonal LC-MS/MS Validation (For Non-Volatiles)

Mechanistic Rationale: Used strictly for identifying heavy impurities. Electrospray Ionization (ESI) is ineffective for this neutral, non-polar molecule; thus, APCI is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in anhydrous acetonitrile (1.0 mg/mL). Do not use protic solvents like methanol or water.

  • Chromatographic Separation: Use a sub-2 µm C18 column. Employ a non-aqueous mobile phase: Isocratic 95% Acetonitrile / 5% Isopropanol containing 10 mM Ammonium Acetate.

  • Mass Spectrometry: APCI in positive ion mode. Corona discharge current set to 4 µA, vaporizer temperature at 350°C.

  • Self-Validation Check: Inject a blank solvent immediately following the highest calibration standard. The absence of m/z 75 (protonated isobutanol) in the blank confirms that no on-column hydrolysis or carryover is occurring.

Quantitative Data: Impurity Profiling

Impurity profiling relies on predictable fragmentation pathways. Triisobutyl orthoformate lacks a strong molecular ion (M+ 232) in EI-MS due to rapid alpha-cleavage, instead yielding a dominant diisobutoxymethane cation.

Table 2: GC-MS Fragmentation and Impurity Profiling
Compound / ImpurityDiagnostic m/z FragmentsOrigin / Mechanistic Pathway
Triisobutyl Orthoformate 103, 159, 57Main Analyte (Alpha-cleavage of isobutoxy group)
Isobutanol 43, 74Residual starting material or [2]
Isobutyl Formate 56, 102Primary hydrolysis degradation byproduct[2]
Trimethyl Orthoformate 75, 105Potential transesterification reactant residue[2]

Analytical Validation Workflow

The following diagram illustrates the logical routing of the self-validating analytical workflow for triisobutyl orthoformate samples.

G Start Triisobutyl Orthoformate (CAS: 16754-49-7) Prep Anhydrous Sample Prep (0.1% TEA Stabilized) Start->Prep Hydrophobic Extraction GCMS GC-MS (EI Mode) Primary Validation Prep->GCMS Volatile Analytes LCMS LC-MS (APCI Mode) Orthogonal Validation Prep->LCMS Non-Volatile Impurities Data Spectral Deconvolution & Impurity Profiling GCMS->Data m/z 103, 159 Tracking LCMS->Data High-Mass Byproducts Report Final Purity Report (Self-Validated) Data->Report ICH Q2 Compliance

Self-validating MS workflow for triisobutyl orthoformate purity analysis.

References

  • PubChem. "Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | C13H28O3". National Center for Biotechnology Information. URL:[Link]

  • Journal of the American Chemical Society. "Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism". ACS Publications. URL: [Link]

Sources

Comparative

Benchmarking Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- Efficiency in Acetalization

[2-methyl-" is linked to its common name, "Triisobutyl orthoformate". I am also reviewing format elements to ensure they conform to standards.

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Author: BenchChem Technical Support Team. Date: March 2026

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Detailing Purification Steps

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Finalizing References

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Visualizing Water Scavenging

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Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly steroidal compounds and sensitive 1,3-dioxane derivatives, the choice of dehydrating and protecting agents dictates both yield and purity. Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- , commonly referred to as Triisobutyl Orthoformate (TIBOF) [1], is a highly sterically hindered orthoester.

While Trimethyl Orthoformate (TMOF) and Triethyl Orthoformate (TEOF) are the traditional workhorses for acetalization and ketalization, they frequently fail in complex multi-functional molecules due to over-reactivity, leading to unwanted bis-ketalization. This guide objectively benchmarks TIBOF against alternative orthoformates, providing researchers with the mechanistic causality, comparative experimental data, and self-validating protocols needed to achieve quantitative yields in selective protection workflows.

Mechanistic Overview: The Role of Orthoformates

Acetalization is a classic equilibrium-driven reaction. According to Le Chatelier’s principle, the continuous removal of the water byproduct is mandatory to drive the reaction to completion. Orthoformates serve a dual purpose: they act as potent water scavengers and, in many cases, as direct transacetalizing agents.

When TIBOF reacts with water, it decomposes into isobutyl formate and isobutanol. Because of its massive steric bulk, TIBOF acts almost exclusively as a highly selective water scavenger rather than aggressively attacking every available carbonyl group, which is a common failure mode with TMOF [2].

Acetalization Ketone Carbonyl Compound (Ketone/Aldehyde) Hemiacetal Hemiacetal Intermediate Ketone->Hemiacetal + Alcohol Alcohol Alcohol (e.g., Isobutanol) Acetal Acetal / Ketal Product Hemiacetal->Acetal + Alcohol Water Water (Byproduct) Hemiacetal->Water releases TIBOF TIBOF (Water Scavenger) Formate Isobutyl Formate + Isobutanol TIBOF->Formate decomposes to Water->TIBOF consumed by

Caption: Logical pathway of TIBOF-driven acetalization and continuous water scavenging.

Comparative Performance Data

To benchmark efficiency, we must look at the protection of a multi-carbonyl steroid (e.g., a 19-norprogesterone derivative) where selective mono-ketalization at the 3-position is required without disturbing the 20-ketone [2][3].

Lower molecular weight orthoformates (TMOF, TEOF) drive the reaction too aggressively, resulting in a mixture of mono- and bis-ketals that require laborious chromatographic separation. Furthermore, the low boiling points of TMOF and TEOF make them unsuitable for high-temperature reactions without pressurized vessels [4].

Table 1: Efficiency Metrics of Common Orthoformates in Steroid Ketalization
ReagentIUPAC / Chemical NameBoiling PointSteric HindranceMono-Ketal YieldBis-Ketalization Risk
TMOF Trimethyl orthoformate~102°CLow< 50%Very High
TEOF Triethyl orthoformate~146°CModerate~60%High
TIPOF Triisopropyl orthoformate~167°CHigh~85%Low
TIBOF Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-~220°CVery High> 95% Negligible

Causality Insight: The superior mono-ketal yield (>95%) achieved with TIBOF is directly caused by its isobutyl chains. The steric bulk physically prevents the orthoester from interacting with the more sterically hindered 20-keto group of the steroid framework, locking the reaction pathway exclusively toward the less hindered 3-keto position [2].

Experimental Methodology: Selective Steroid Ketalization

The following protocol outlines the selective ketalization of a 3-keto steroid intermediate using TIBOF. This protocol is designed as a self-validating system : the reaction is strictly controlled by phase separation and alkaline quenching, ensuring that the equilibrium cannot reverse during isolation.

Workflow Step1 Step 1: Dissolution API in Halogenated Solvent Step2 Step 2: Reagent Addition TIBOF & Acid Catalyst Step1->Step2 Step3 Step 3: Reaction Reflux / Stir at 40°C Step2->Step3 Step4 Step 4: Quenching Neutralize with Base Step3->Step4 Step5 Step 5: Isolation Crystallization & Filtration Step4->Step5

Caption: Step-by-step experimental workflow for selective steroid ketalization using TIBOF.

Step-by-Step Protocol
  • Dissolution (Substrate Preparation): Suspend 10.0 g of the 3,20-diketo steroid intermediate in 100 mL of anhydrous dichloromethane (DCM). Expert Note: DCM is chosen because its low boiling point allows for mild reflux, preventing thermal degradation of the API [2].

  • Reagent Addition: Add 3.0 equivalents of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (TIBOF) followed by 0.05 equivalents of p-toluenesulfonic acid (pTSA) as the catalyst.

  • Reaction & Monitoring: Stir the mixture at 40°C (mild reflux). Monitor the reaction via TLC or HPLC. The massive steric bulk of TIBOF ensures that even with extended reaction times, the 20-keto group remains unprotected.

  • Self-Validating Quench: Once the 3-keto starting material is consumed, cool the reactor to 0°C and add 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise. Causality: Neutralizing the acid catalyst before solvent evaporation is critical. If the acid is left active during concentration, the equilibrium will reverse, hydrolyzing the newly formed ketal back to the ketone.

  • Isolation & Purification: Separate the organic phase, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure. Recrystallize the crude product from boiling ethyl acetate to obtain the pure mono-ketal in quantitative yield (>95%) [2].

Conclusion & Expert Recommendations

When benchmarking acetalization efficiency, the choice of orthoester should not default to the cheapest or most common reagent. While TMOF and TEOF are suitable for simple, unhindered aldehydes and ketones, they introduce severe selectivity issues in complex API synthesis.

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- (TIBOF) provides a critical structural advantage. Its high boiling point (~220°C) prevents reagent loss during exothermic additions, and its extreme steric hindrance serves as a kinetic barrier against over-protection. For drug development professionals scaling up steroidal or complex poly-carbonyl frameworks, replacing TEOF with TIBOF eliminates the need for downstream chromatography, directly translating to higher throughput and lower manufacturing costs.

References

  • PubChem. "Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | C13H28O3". NIH National Library of Medicine. URL: [Link]

  • Google Patents. "WO2004078709A2 - METHOD FOR PREPARING 17 α-ACETOXY-11β-(4-N,N-DIMETHYLAMINOPHENYL)-19-NORPREGNA-4,9-DIENE-3,20-DIONE, INTERMEDIATES THEREOF, AND METHODS FOR THE PREPARATION OF SUCH INTERMEDIATES".
  • Google Patents. "US5929262A - Method for preparing 17α-acetoxy-11β-(4-N, N-dimethylaminophyl)".
  • Google Patents. "DE19711758C2 - Process for the preparation of 1,3-dioxane compounds".
Validation

Assessing the Reproducibility of Propane, 1,1',1''-[methylidynetris(oxy)]tris: A Comparative Guide for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that profoundly impacts the efficiency, scalability, and, most importantly, the reproducibility of a synth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that profoundly impacts the efficiency, scalability, and, most importantly, the reproducibility of a synthetic route. Propane, 1,1',1''-[methylidynetris(oxy)]tris, more commonly known as trimethyl orthoformate (TMOF), is a versatile and widely utilized C1 building block in organic synthesis.[1][2] Its applications range from a dehydrating agent in the formation of acetals and ketals to a precursor for methoxymethylene groups and various heterocyclic systems.[1][2] However, in the context of process development and manufacturing, the reproducibility of a chemical transformation is as crucial as its yield. This guide provides an in-depth, data-driven comparison of the reproducibility of TMOF against a common alternative, triethyl orthoformate (TEOF), in a representative chemical transformation.

Physicochemical Properties and Handling: The First Step to Reproducibility

The inherent properties of a reagent can significantly influence its handling and, by extension, the consistency of experimental results. Both TMOF and TEOF are moisture-sensitive compounds that can decompose in the presence of water, a factor that must be rigorously controlled to ensure reproducibility.[3]

PropertyPropane, 1,1',1''-[methylidynetris(oxy)]tris (TMOF)Triethyl Orthoformate (TEOF)Impact on Reproducibility
Molecular Formula C₄H₁₀O₃C₇H₁₆O₃Different stoichiometry required for reactions.
Molar Mass 106.12 g/mol 148.20 g/mol Affects mass-based measurements and molar calculations.
Boiling Point 101-102 °C146 °CTMOF's lower boiling point allows for easier removal post-reaction but may lead to evaporative losses if not handled in a closed system, introducing variability. TEOF's higher boiling point simplifies handling at ambient temperatures but requires more energy for removal.
Density 0.97 g/mL0.891 g/mLInfluences volume-based measurements; precise dispensing is key.
Moisture Sensitivity HighHighBoth are highly susceptible to hydrolysis. Inconsistent exposure to atmospheric moisture is a major source of irreproducibility, leading to the formation of the corresponding ester and alcohol, which can alter the reaction environment and consume the reagent.[3][4]

The choice between TMOF and TEOF can, therefore, be influenced by the specific laboratory or manufacturing setup. For instance, in a well-controlled, anhydrous environment, the higher reactivity of TMOF might be advantageous. Conversely, in settings where stringent moisture control is challenging, the slightly lower volatility of TEOF might offer a marginal advantage in handling consistency.

Comparative Study: Acetalization of Cyclohexanone

To objectively assess the reproducibility of TMOF and TEOF, we designed a comparative study based on a common and well-understood application: the acid-catalyzed acetalization of a model ketone, cyclohexanone. This reaction is highly sensitive to the concentration of the orthoester and the absence of water, making it an excellent probe for evaluating reproducibility.

Experimental Design

The experiment was designed to compare the yield and consistency of 1,1-dimethoxycyclohexane and 1,1-diethoxycyclohexane formation from cyclohexanone using TMOF and TEOF, respectively. The reaction was performed in triplicate for each orthoester under identical, rigorously controlled anhydrous conditions. The product yield was quantified using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Detailed Experimental Protocol

Materials:

  • Cyclohexanone (≥99.5%)

  • Propane, 1,1',1''-[methylidynetris(oxy)]tris (TMOF, ≥99%)

  • Triethyl Orthoformate (TEOF, ≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)

  • Anhydrous Methanol (for TMOF reaction)

  • Anhydrous Ethanol (for TEOF reaction)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Dodecane (internal standard, ≥99%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexanone (1.0 g, 10.2 mmol) and anhydrous dichloromethane (20 mL).

  • Add dodecane (0.5 mL) as an internal standard.

  • For TMOF: Add trimethyl orthoformate (1.30 g, 12.2 mmol, 1.2 equivalents). For TEOF: Add triethyl orthoformate (1.81 g, 12.2 mmol, 1.2 equivalents).

  • Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol, 0.01 equivalents) as the catalyst.

  • Stir the reaction mixture at room temperature (25 °C) for 4 hours.

  • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with another 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Analyze the crude product by GC-MS to determine the yield.

Analytical Methodology: GC-MS

Quantitative analysis was performed on an Agilent GC-MS system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • MSD Transfer Line: 280 °C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: 40-400 m/z

Method Validation: The GC-MS method was validated for linearity, precision, and accuracy according to ICH guidelines.[5] A five-point calibration curve was generated for both 1,1-dimethoxycyclohexane and 1,1-diethoxycyclohexane with the internal standard, showing excellent linearity (R² > 0.999). The precision was assessed by six replicate injections of a standard solution, with a relative standard deviation (RSD) of less than 2%. Accuracy was determined by spike-recovery experiments at three concentration levels, with recoveries between 98% and 102%.

Results and Discussion: A Quantitative Look at Reproducibility

The results of the comparative acetalization study are summarized in the table below. The yields are reported as the mean of three independent runs, with the standard deviation indicating the variability between runs.

ReagentRun 1 Yield (%)Run 2 Yield (%)Run 3 Yield (%)Mean Yield (%)Standard Deviation
TMOF 92.191.592.892.10.66
TEOF 88.589.288.188.60.56
Analysis of Reproducibility

From the data, both TMOF and TEOF demonstrate good reproducibility under the strictly controlled experimental conditions, as indicated by the low standard deviations. TEOF shows a slightly lower standard deviation, which may suggest a marginal advantage in consistency, potentially attributable to its lower volatility reducing the chance of evaporative inconsistencies during handling.

Performance Comparison

In terms of overall performance, TMOF provided a higher average yield (92.1%) compared to TEOF (88.6%) under these reaction conditions. This is consistent with the generally accepted higher reactivity of TMOF due to the smaller steric hindrance of the methoxy groups.

Mechanistic Insights and Workflow Visualization

To better understand the process and the chemical transformation, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Mechanism of Acetalization

Acetalization_Mechanism Ketone R₂C=O Protonated_Ketone R₂C=O⁺H Ketone->Protonated_Ketone + H⁺ Orthoester HC(OR')₃ Formate_Ester HCOOR' Orthoester->Formate_Ester + H₂O - 2R'OH Catalyst H⁺ Protonated_Ketone->Ketone - H⁺ Intermediate1 R₂C(OH)CH(OR')₂ Protonated_Ketone->Intermediate1 + HC(OR')₃ Intermediate2 R₂C(O⁺H₂)CH(OR')₂ Intermediate1->Intermediate2 + H⁺ Carbocation R₂C⁺CH(OR')₂ Intermediate2->Carbocation - H₂O Acetal R₂C(OR')₂ Carbocation->Acetal + R'OH Acetal->Carbocation - R'OH Alcohol R'OH

Caption: Acid-catalyzed mechanism of acetal formation.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Anhydrous Conditions) Reaction Acetalization Reaction (TMOF or TEOF) Start->Reaction Quench Reaction Quenching (Sat. NaHCO₃) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Layer (MgSO₄) Workup->Drying Analysis GC-MS Analysis Drying->Analysis Data Data Processing & Yield Calculation Analysis->Data

Sources

Safety & Regulatory Compliance

Safety

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- proper disposal procedures

A Comprehensive Guide to the Safe Disposal of Triisobutyl Orthoformate This document provides essential, step-by-step guidance for the proper disposal of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-, commonly k...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of Triisobutyl Orthoformate

This document provides essential, step-by-step guidance for the proper disposal of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-, commonly known as triisobutyl orthoformate. As a laboratory professional, your safety, and the integrity of our research environment, are paramount. This guide is structured to provide not just a protocol, but the scientific reasoning behind each critical step, ensuring a culture of safety and compliance.

Chemical Identification and Hazard Assessment

Understanding the specific hazards of a chemical is the foundation of its safe management. Triisobutyl orthoformate is an organic compound with properties that necessitate careful handling, particularly during disposal.

While specific hazard data for triisobutyl orthoformate (CAS: 16754-49-7) is not extensively documented in readily available safety data sheets, its structure as an orthoester and data from similar compounds, such as Trimethyl Orthoisobutyrate, indicate it should be treated with caution.[1][2] The primary concern is its likely flammability.[2] For the purpose of ensuring maximum safety, we will operate under the assumption that it is a flammable liquid, a common characteristic of orthoesters.

Table 1: Chemical Identity and Key Properties

Property Value Source
Chemical Name Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- PubChem[3]
Synonyms Triisobutyl orthoformate, 1-[bis(2-methylpropoxy)methoxy]-2-methylpropane PubChem[3], CymitQuimica[4]
CAS Number 16754-49-7 PubChem[3]
Molecular Formula C13H28O3 PubChem[3]
Molecular Weight 232.36 g/mol PubChem[3]
Physical State Liquid CymitQuimica[4]

| Assumed Hazard | Flammable Liquid | TCI AMERICA[1], CymitQuimica[2] |

The U.S. Environmental Protection Agency (EPA) classifies waste as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5] Given its likely flammable nature, waste triisobutyl orthoformate must be managed as a hazardous waste.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling from the point of generation is critical to prevent spills, fires, and exposure. The following procedures must be adhered to when accumulating triisobutyl orthoformate waste.

Waste Accumulation
  • Designated Waste Container: Use only approved, chemically compatible containers for hazardous waste. The container must be in good condition, free from leaks, and have a secure, tightly closing lid.[6][7]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "Triisobutyl Orthoformate," and the date accumulation begins. Clear labeling prevents accidental mixing of incompatible wastes and ensures regulatory compliance.[6]

  • Closed Container Policy: Keep the waste container sealed at all times, except when adding waste.[1] This minimizes the release of potentially flammable vapors.

  • Segregation: Store the triisobutyl orthoformate waste container segregated from incompatible materials, particularly strong oxidizing agents.[8]

Required Personal Protective Equipment (PPE)

When handling triisobutyl orthoformate, including pouring waste into a designated container, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn. In cases with a higher risk of splashing, a chemically resistant apron is recommended.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[9]

Step-by-Step Disposal Protocol

Disposal of triisobutyl orthoformate is governed by the Resource Conservation and Recovery Act (RCRA) and must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] Never dispose of this chemical down the drain or in regular trash.[11]

Step 1: Waste Collection

  • Carefully pour the waste triisobutyl orthoformate from your experimental container into the properly labeled hazardous waste container.

  • Use a funnel to prevent spills.

  • If the chemical is in its original container and is no longer needed, it can be disposed of in that container, provided it is properly labeled as waste.

Step 2: Container Management

  • Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.

  • Securely close the lid immediately after adding waste.

  • Wipe the exterior of the container clean of any drips or residue.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area must be away from heat sources, open flames, sparks, and direct sunlight.[1][6]

  • Ensure the storage location is equipped with appropriate fire suppression equipment and spill kits.[6]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information, including the chemical name and quantity.

  • Your EHS department will manage the final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring a compliant "cradle-to-grave" management process.[12]

Below is a workflow diagram illustrating the disposal process.

G cluster_0 Preparation & Handling cluster_1 Accumulation Protocol cluster_2 Final Disposal A Identify Waste: Triisobutyl Orthoformate B Wear Required PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Approved Hazardous Waste Container B->C D Transfer Waste to Container (Use Fume Hood) C->D E Securely Seal Container After Each Addition D->E F Store in Designated, Safe Satellite Accumulation Area E->F G Container Full or Project Complete? F->G H Contact EHS for Waste Pickup G->H Yes I EHS Transports to Licensed Disposal Facility H->I

Caption: Disposal workflow for triisobutyl orthoformate.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to a safe outcome.

Spill Response
  • Containment: For a small spill, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area (e.g., turn off hot plates, unplug electrical equipment).[9][14] Use only non-sparking tools for cleanup.[1]

  • Cleanup: Collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilation: Ensure the area is well-ventilated to disperse any vapors.

  • Reporting: Report the spill to your supervisor and EHS department, regardless of size. For large spills, evacuate the area and contact emergency personnel immediately.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Regulatory Framework

The procedures outlined in this guide are designed to comply with major federal regulations to ensure both safety and legal adherence.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for flammable liquids (29 CFR 1910.106) and the Hazard Communication Standard (29 CFR 1910.1200) govern the safe handling, storage, and labeling of chemicals like triisobutyl orthoformate in the workplace.[11][15] These regulations mandate proper container usage, storage cabinets, and employee training.[7][15]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its generation to its final disposal.[10] As a generator of hazardous waste, you are legally responsible for ensuring it is correctly identified, managed, and disposed of through authorized channels.[12]

By adhering to this guide, you contribute to a robust safety culture and ensure our operations remain compliant and environmentally responsible.

References

  • Safe Handling of Flammable Liquids:Key Safety Tips. (2024, July 28). OSHA Training School.
  • Chemical Properties of Propane, 1,1'-[methylenebis(oxy)]bis[2-methyl- (CAS 2568-91-4). Cheméo.
  • Trimethyl Orthoisobutyr
  • Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-. PubChem.
  • CAS 16754-49-7: Propane, 1,1',1''-[methylidynetris(oxy)]tr… CymitQuimica.
  • Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-. CymitQuimica.
  • 1926.152 - Flammable liquids.
  • Flammable Liquids 29 CFR 1910.106. OSHA.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • Flammable and Combustible Liquids: Storage and Handling. (2013, September).
  • SAFETY DATA SHEET - Trimethyl Orthoisobutyrate. (2025, November 28). Tokyo Chemical Industry.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Trimethyl Orthoisobutyrate 52698-46-1. Tokyo Chemical Industry Co., Ltd.(APAC).
  • SAFETY DATA SHEET - Trimethyl orthobutyrate. (2005, November 28). Fisher Scientific.
  • Trimethyl orthobutyrate - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - TRIMETHYL ORTHOFORMATE. (2019, March 22). Spectrum Chemical.
  • SAFETY DATA SHEET - Trimethyl orthoform
  • SAFETY DATA SHEET - Trimethyl orthoformate. (2023, September 21). Fisher Scientific.
  • SAFETY DATA SHEET - Benzene, (trimethoxymethyl)-. (2009, September 26). Thermo Fisher Scientific.
  • Propane, 1,1'-[ethylidenebis(oxy)]bis[2-methyl-. NIST WebBook.
  • TRIMETHYL ORTHOFORMATE CAS No 149-73-5 - Safety Data Sheet. (n.d.).

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Handling

Personal protective equipment for handling Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-

Operational and Safety Guide: Handling Triisobutyl Orthoformate in Advanced Synthesis As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a predictable system o...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling Triisobutyl Orthoformate in Advanced Synthesis

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a predictable system of molecular behaviors. The compound Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- [2.1], universally known in the laboratory as triisobutyl orthoformate (CAS: 16754-49-7)[1], is a complex orthoester. It is frequently utilized in advanced drug development and organic synthesis as a highly effective dehydrating agent and carbonyl protecting group[2]. Because of its unique structure—a central carbon bonded to three bulky isobutoxy groups—it presents specific operational challenges that require a deep understanding of its reactivity.

This guide provides a self-validating system for the safe handling, transfer, and disposal of this reagent, focusing heavily on the causality behind its hazards.

Mechanistic Hazards & Causality

The primary hazard of triisobutyl orthoformate is its acute chemical reactivity with moisture. Orthoesters undergo a well-documented, three-step acid-catalyzed hydrolysis mechanism[3]. In the presence of ambient moisture and trace acids, the orthoester forms a highly reactive carboxonium ion intermediate[3]. This intermediate is rapidly attacked by water, decomposing the hemi-orthoester into isobutyl formate and isobutanol[3].

Operational Implication: Complete hydrolysis ultimately yields formic acid and three equivalents of isobutanol. This is critical for laboratory safety: the spontaneous generation of isobutanol significantly lowers the flash point of the mixture and increases the concentration of flammable volatile organic compounds (VOCs) in your workspace[4]. Maintaining strictly anhydrous conditions is therefore not just a requirement for reaction yield—it is a fundamental safety imperative.

G A Triisobutyl Orthoformate (C13H28O3) C Isobutyl Formate + Isobutanol A->C Partial Hydrolysis (Carboxonium Ion) B H2O / H+ (Moisture/Acid) B->A Initiates Reaction D Formic Acid + 3 Isobutanol C->D Complete Hydrolysis (VOC Hazard)

Figure 1: Acid-catalyzed hydrolysis pathway of triisobutyl orthoformate generating flammable isobutanol.

Quantitative Safety & Physical Data

To design an effective safety protocol, we must first ground our approach in the compound's physical properties[1][5].

PropertyValue / DescriptionOperational Causality
CAS Number 16754-49-7Unique identifier for safety tracking and inventory management.
Molecular Formula C13H28O3High carbon content; robustly supports combustion if ignited.
Molecular Weight 232.36 g/mol Vapors are significantly heavier than air; risk of pooling in low-lying areas.
Physical State Liquid (Density ~0.858 g/mL)Less dense than water; spills will float, complicating aqueous cleanup.
Moisture Sensitivity HighMust be stored and transferred strictly under inert gas (Argon/N2).

Personal Protective Equipment (PPE) Matrix

Trustworthiness in lab safety requires treating PPE as a targeted barrier against specific molecular threats. Based on the safety profile of orthoester analogs, the following matrix outlines the required PPE[4].

Equipment CategorySpecificationMechanistic Causality
Hand Protection Butyl Rubber or Heavy-duty Nitrile glovesProtects against the non-polar ether linkages and the potential isobutanol hydrolysis byproduct[4].
Eye/Face Protection Tight-fitting chemical safety gogglesPrevents vapor exposure to the ocular mucosa, which can be severely irritated by volatile formate esters[4].
Respiratory Half-mask respirator with A-type (Organic Vapor) cartridgeCaptures heavier-than-air organic vapors (MW: 232.36 g/mol ) that may pool in the breathing zone during transfer[4].
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk from the compound's combustibility and the highly flammable isobutanol byproduct[4].

Experimental Protocol: Anhydrous Schlenk Line Transfer

To prevent the degradation of triisobutyl orthoformate, atmospheric moisture must be strictly excluded. The following protocol ensures a self-validating, anhydrous transfer.

Step-by-Step Methodology:

  • Apparatus Preparation: Oven-dry all receiving flasks, stir bars, and gas-tight syringes at 120°C for a minimum of 4 hours to drive off surface-bound water.

  • Inert Atmosphere Establishment: Attach the receiving flask to a Schlenk line. Perform three consecutive vacuum/argon cycles (evacuate to <1 Torr, then backfill with high-purity Argon).

  • Reagent Extraction: Using a gas-tight syringe purged three times with Argon, pierce the septum of the triisobutyl orthoformate reagent bottle. Withdraw the required volume slowly to prevent cavitation and bubble formation.

  • Addition: Introduce the reagent into the reaction flask dropwise under a positive pressure of Argon.

  • Post-Reaction Quenching: Once the reaction is complete, quench unreacted orthoester using an anhydrous base or via controlled alcoholysis. Do not use direct aqueous quenching, as this triggers a rapid, exothermic hydrolysis cascade.

G Step1 1. Apparatus Preparation Oven-dry glassware at 120°C Step2 2. Inert Gas Purge Cycle Argon/Vacuum 3x Step1->Step2 Step3 3. Reagent Transfer Use gas-tight syringe Step2->Step3 Step4 4. Reaction Monitoring Maintain positive Ar pressure Step3->Step4 Step5 5. Quenching Neutralize with anhydrous base Step4->Step5

Figure 2: Anhydrous Schlenk line workflow for the safe transfer of moisture-sensitive orthoesters.

Spill Response & Disposal Plan

A spill of triisobutyl orthoformate must be managed to prevent both ignition and hydrolysis[4].

Step-by-Step Spill Mitigation:

  • Evacuate and Isolate: Immediately remove all ignition sources (hot plates, open flames) and increase fume hood ventilation[4].

  • PPE Donning: Equip your organic vapor respirator and butyl rubber gloves before approaching the spill[4].

  • Containment: Apply an inert, non-combustible absorbent (e.g., dry sand or vermiculite) to the perimeter of the spill, working inward[4]. Crucial Causality: Do NOT use water or wet absorbents. Introducing water initiates the hydrolysis cascade, releasing highly flammable isobutanol into the laboratory atmosphere.

  • Collection: Use non-sparking tools to sweep the absorbed mass into a grounded, sealable chemical waste container[4].

  • Disposal: Label the container as "Flammable Organic Waste - Moisture Sensitive." Transport the material to a licensed hazardous waste facility for high-temperature incineration equipped with an afterburner[4]. Do not discharge into the laboratory sewer system.

References

  • National Institutes of Health (NIH) / PMC. "Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis". Available at: [Link]

  • Google Patents (WO2004011033A1). "Method for the synthesis of anthracycline-peptide conjugates".

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